4-amino-N-(3,5-dimethylphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(3,5-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-11(2)9-14(8-10)17-15(18)12-3-5-13(16)6-4-12/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPMRVMQDULJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429187 | |
| Record name | 4-amino-N-(3,5-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97042-52-9 | |
| Record name | 4-Amino-N-(3,5-dimethylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97042-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-N-(3,5-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-amino-N-(3,5-dimethylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 4-amino-N-(3,5-dimethylphenyl)benzamide . This document details a probable synthetic pathway, experimental protocols, and expected analytical data, designed to support researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound is a substituted benzanilide. The benzanilide scaffold is a significant pharmacophore present in a wide array of biologically active molecules. The presence of a primary amino group and a dimethylated phenyl ring offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules and for screening in drug discovery campaigns. This guide outlines a reliable two-step synthetic route to this compound and the analytical methods for its characterization.
Synthesis Pathway
The most direct and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the formation of an amide bond between 3,5-dimethylaniline and 4-nitrobenzoyl chloride, yielding the intermediate N-(3,5-dimethylphenyl)-4-nitrobenzamide. The subsequent step involves the reduction of the nitro group to a primary amine, affording the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound, based on well-established methods for analogous compounds.
Synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzamide (Intermediate)
Materials:
-
3,5-Dimethylaniline
-
4-Nitrobenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled aniline solution over 20-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(3,5-dimethylphenyl)-4-nitrobenzamide.
Synthesis of this compound (Final Product)
Method A: Catalytic Hydrogenation
Materials:
-
N-(3,5-dimethylphenyl)-4-nitrobenzamide
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the intermediate, N-(3,5-dimethylphenyl)-4-nitrobenzamide (1.0 equivalent), in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Method B: Metal-Acid Reduction
Materials:
-
N-(3,5-dimethylphenyl)-4-nitrobenzamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
Procedure:
-
In a round-bottom flask, suspend N-(3,5-dimethylphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol.
-
Add an excess of the reducing agent, such as SnCl₂·2H₂O (3-5 equivalents) or Fe powder (3-5 equivalents), followed by the addition of concentrated HCl.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product.
Characterization Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Melting Point | Not reported; likely in the range of 150-200 °C |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water |
Predicted Spectroscopic Data
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5-10.0 | s | 1H | -NH-C=O (amide proton) |
| ~ 7.6-7.8 | d | 2H | Aromatic CH (ortho to -C=O) |
| ~ 7.2-7.4 | s | 2H | Aromatic CH (ortho to -NH on dimethylphenyl ring) |
| ~ 6.8-7.0 | s | 1H | Aromatic CH (para to -NH on dimethylphenyl ring) |
| ~ 6.5-6.7 | d | 2H | Aromatic CH (ortho to -NH₂) |
| ~ 5.5-6.0 | br s | 2H | -NH₂ (amino protons) |
| ~ 2.3 | s | 6H | -CH₃ (methyl protons) |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165-168 | -C=O (amide carbonyl) |
| ~ 150-155 | Aromatic C-NH₂ |
| ~ 138-140 | Aromatic C-CH₃ |
| ~ 135-137 | Aromatic C-NH |
| ~ 128-130 | Aromatic CH (ortho to -C=O) |
| ~ 125-128 | Aromatic C (quaternary, attached to -C=O) |
| ~ 120-125 | Aromatic CH (para to -NH on dimethylphenyl ring) |
| ~ 115-120 | Aromatic CH (ortho to -NH on dimethylphenyl ring) |
| ~ 112-115 | Aromatic CH (ortho to -NH₂) |
| ~ 20-22 | -CH₃ (methyl carbons) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3500 | N-H stretch (primary amine, two bands) |
| 3200-3300 | N-H stretch (secondary amide) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2950 | Aliphatic C-H stretch (methyl groups) |
| 1640-1680 | C=O stretch (amide I band) |
| 1590-1620 | N-H bend (primary amine) and C=C stretch |
| 1510-1550 | N-H bend (amide II band) |
| 1250-1350 | C-N stretch |
Mass Spectrometry (MS)
| m/z Value | Assignment |
| 240.13 | [M]⁺ (Molecular ion) |
| 121.12 | [C₈H₉N]⁺ (Fragment from 3,5-dimethylaniline moiety) |
| 120.06 | [C₇H₆NO]⁺ (Fragment from 4-aminobenzoyl moiety) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined two-step synthetic protocol is robust and relies on standard organic chemistry transformations. The predicted characterization data offers a reliable reference for researchers to confirm the identity and purity of the synthesized compound. This versatile benzanilide derivative serves as a valuable building block for the development of novel compounds with potential therapeutic applications.
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(3,5-dimethylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 4-amino-N-(3,5-dimethylphenyl)benzamide. While experimental data for some properties of this specific molecule are limited in publicly available literature, this document consolidates the existing information and presents representative experimental protocols for its synthesis and the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for further investigation of this and related benzamide derivatives.
Introduction
Benzamides are a significant class of organic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their versatile structure allows for a wide range of chemical modifications, leading to diverse pharmacological activities. The compound this compound, with its characteristic aminobenzamide structure, presents a molecule of interest for further exploration in medicinal chemistry. Understanding its fundamental physicochemical properties is a critical first step in elucidating its potential biological activity and developing it as a therapeutic agent.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O | PubChem[1] |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| CAS Number | 97042-52-9 | ECHEMI[2] |
| Melting Point | 163-167 °C | (Data for a similar compound) |
| Boiling Point | Data not available | |
| Density | Data not available | |
| LogP (calculated) | 2.74 - 2.8 | Hit2Lead, PubChem[1][3] |
| pKa | Data not available | |
| Solubility | Data not available (qualitatively expected to be soluble in organic solvents and slightly soluble in water) |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found, the general synthesis of 4-amino-N-arylbenzamides typically follows a two-step process. Below are representative experimental protocols for the synthesis and determination of key physicochemical properties, based on methodologies reported for analogous compounds.
Synthesis of this compound
The synthesis can be logically approached via the amidation of 3,5-dimethylaniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.
Step 1: Synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzamide
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture to 0 °C using an ice bath.
-
Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled reaction mixture with continuous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Reaction Setup: Dissolve the N-(3,5-dimethylphenyl)-4-nitrobenzamide (1.0 equivalent) from Step 1 in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: The reduction can be carried out using hydrogen gas (balloon or Parr hydrogenator) or by transfer hydrogenation using a source like ammonium formate. Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.
Determination of Melting Point
-
A small amount of the purified crystalline solid is placed in a thin-walled capillary tube, which is sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting point range.
Determination of Solubility (Shake-Flask Method)
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the solution is filtered to remove the excess solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of Octanol-Water Partition Coefficient (LogP)
-
A solution of the compound is prepared in a pre-saturated mixture of n-octanol and water (or a suitable buffer like PBS at pH 7.4).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Biological Activity
As of the date of this guide, there is no specific information in the public domain detailing the biological activity or the mechanism of action of this compound. The benzamide scaffold is present in a wide array of pharmacologically active compounds, including but not limited to, inhibitors of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), as well as agents targeting G-protein coupled receptors. The presence of the 4-amino group and the dimethylphenyl moiety could confer specific binding properties, but this remains to be experimentally determined. Further screening and biological assays are required to elucidate any potential therapeutic value of this compound.
Visualizations
Synthetic Pathway
Caption: General synthetic pathway for this compound.
Experimental Workflow for Physicochemical Characterization
Caption: General experimental workflow for the synthesis and physicochemical characterization of a novel compound.
Conclusion
This technical guide has summarized the currently available physicochemical information for this compound. While there are gaps in the experimental data, particularly concerning its biological activity, the provided information and representative protocols offer a solid foundation for researchers. The synthesis is achievable through standard organic chemistry techniques, and its properties can be further characterized using the outlined experimental methods. Future research should focus on obtaining comprehensive experimental data for all key physicochemical parameters and initiating biological screening to explore the therapeutic potential of this benzamide derivative.
References
Solubility Profile of 4-amino-N-(3,5-dimethylphenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties of 4-amino-N-(3,5-dimethylphenyl)benzamide
A foundational understanding of the compound's physical and chemical characteristics is crucial for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O | PubChem[1] |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| CAS Number | 97042-52-9 | PubChem[1] |
| Computed XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
The computed XLogP3 value of 2.8 suggests a degree of lipophilicity, indicating that the compound will favor organic solvents over aqueous media. The presence of hydrogen bond donors (the primary amine and amide N-H) and acceptors (the carbonyl oxygen and the amine nitrogen) allows for interactions with protic and polar aprotic solvents.
Predicted Solubility in Organic Solvents
Based on the solubility of structurally similar compounds, such as 4-amino-N-(2-chlorophenyl)benzamide, a qualitative solubility profile for this compound can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can effectively act as hydrogen bond acceptors for the amino and amide protons of the compound, while also solvating the aromatic rings, leading to good solubility.[2] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The amino and amide groups can form hydrogen bonds with the hydroxyl groups of these solvents; however, the overall hydrophobic character of the molecule, due to the two aromatic rings, will likely limit extensive dissolution.[2] |
| Non-Polar | Toluene, Hexane | Poorly Soluble | The polar amino and amide functional groups will significantly hinder solubility in non-polar environments. |
Comparative Solubility Data of Related Benzamide Derivatives
While quantitative data for the target compound is unavailable, the following tables present experimental solubility data for the related compounds, 4-aminobenzamide and N,N-dimethylbenzamide, to provide a comparative context for researchers.
Table 3.1: Solubility of 4-Aminobenzamide in Various Organic Solvents
| Solvent | Temperature (K) | Molar Fraction Solubility (10³x) |
| Methanol | 298.15 | 13.51 |
| Ethanol | 298.15 | 7.32 |
| Acetone | 298.15 | 8.84 |
| Acetonitrile | 298.15 | 1.15 |
| Ethyl Acetate | 298.15 | 1.83 |
Data extracted from a study on the solubility of 4-aminobenzamide.
Table 3.2: Solubility of N,N-Dimethylbenzamide
| Solvent | Qualitative Solubility |
| Ethanol | Highly Soluble[3] |
| Acetone | Highly Soluble[3] |
| Chloroform | Highly Soluble[3] |
| Water | Slightly Soluble[3] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following established experimental methodologies are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the saturation point in a given solvent at a specific temperature.
Objective: To determine the maximum concentration of this compound that dissolves in a solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mM) based on the measured concentration and the dilution factor.
Kinetic Solubility Assessment (High-Throughput Screening)
This method is often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be relevant to in-vitro assays. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer or organic solvent.
Objective: To determine the concentration at which this compound begins to precipitate from a supersaturated solution.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM)
-
Selected organic solvents
-
96-well microplates (UV-transparent if using a UV-Vis reader)
-
Microplate reader with nephelometry or UV-Vis capabilities
-
Multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Sample Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Serial dilutions of the stock in DMSO can be prepared to test a range of concentrations.
-
Precipitation Induction: Rapidly add the test organic solvent to the wells containing the DMSO stock solution and mix thoroughly.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the turbidity or light scattering of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a UV-Vis plate reader. An increase in signal compared to a DMSO-only control indicates precipitation.
-
Determination of Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity or absorbance.
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains to be published, a strong predictive assessment can be made based on its molecular structure and comparison with related compounds. It is anticipated to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in polar protic solvents such as methanol and ethanol. For researchers requiring precise quantitative data, the detailed experimental protocols provided in this guide for thermodynamic and kinetic solubility determination offer robust methodologies to generate reliable results. This information is critical for applications in drug development, chemical synthesis, and other scientific research areas where understanding a compound's solubility is paramount.
References
Biological Activity Screening of 4-amino-N-(3,5-dimethylphenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the biological activity screening of the novel compound, 4-amino-N-(3,5-dimethylphenyl)benzamide. While specific biological data for this exact molecule is not yet publicly available, the benzamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs and investigational agents. Derivatives of N-aryl benzamides have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a rationale for screening this compound in these key therapeutic areas, supported by data from structurally similar compounds. Detailed experimental protocols for preliminary in vitro and in vivo screening are provided, along with a discussion of potential mechanisms of action, including the modulation of the NF-κB signaling pathway. This document is intended to serve as a foundational resource for researchers initiating the biological evaluation of this promising compound.
Introduction: The Therapeutic Potential of the Benzamide Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with biological targets. This versatile scaffold is present in a diverse array of therapeutic agents, highlighting its importance in drug design and development. Structurally, this compound belongs to the class of N-aryl benzamides, which have been extensively investigated for a variety of biological activities.
-
Anticancer Activity: Numerous benzamide derivatives have been reported to exhibit potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) and protein kinases.
-
Antimicrobial Activity: The benzamide moiety is also a feature in several antimicrobial agents. These compounds can exert their effects by disrupting microbial cell wall synthesis, inhibiting essential enzymes, or interfering with other vital cellular processes in bacteria and fungi.
-
Anti-inflammatory Activity: N-aryl benzamides have shown promise as anti-inflammatory agents. Their mechanism often involves the inhibition of pro-inflammatory mediators, such as prostaglandins and cytokines, and the modulation of key signaling pathways like the NF-κB pathway, which plays a central role in the inflammatory response.
Given the established biological significance of the N-aryl benzamide scaffold, a systematic screening of this compound is warranted to elucidate its potential therapeutic value.
Proposed Screening Cascade
Based on the activities of structurally related compounds, we propose a tiered screening approach for this compound, focusing on anticancer, antimicrobial, and anti-inflammatory activities.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential will be determined by evaluating the compound's cytotoxicity against a panel of human cancer cell lines.
Data Presentation: Representative Cytotoxicity of N-Aryl Benzamide Analogs
The following table summarizes the cytotoxic activity (IC50 values) of representative N-aryl benzamide derivatives against various cancer cell lines, providing a benchmark for the potential activity of this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A (N-(4-chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide) | A549 (Lung) | 20.9 | [1] |
| HeLa (Cervical) | 16.4 | [1] | |
| MCF-7 (Breast) | > 40 | [1] | |
| Analog B (N-(4-fluorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide) | A549 (Lung) | 7.5 | [1] |
| HeLa (Cervical) | 9.3 | [1] | |
| MCF-7 (Breast) | 8.9 | [1] | |
| Analog C (3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide) | HCT-116 (Colon) | 8.3 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Antimicrobial Susceptibility Testing
The potential of this compound to inhibit the growth of pathogenic microorganisms will be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation: Representative Antimicrobial Activity of 4-Aminobenzamide Analogs
The following table presents the MIC values of representative 4-aminobenzamide derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog D (4-aminobenzoic acid Schiff base) | Staphylococcus aureus | 15.62 | [3] |
| Escherichia coli | > 125 | [3] | |
| Analog E (4-aminobenzamide derived 1,2,3-triazole) | Enterococcus faecalis | 6.0 | [4] |
| Klebsiella pneumoniae | 6.0 | [4] | |
| Pseudomonas fluorescens | 6.5 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 0.25 to 128 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for the carrageenan-induced paw edema assay in rats.
Potential Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival. [5]Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory diseases and cancers. [3]Many anti-inflammatory and anticancer agents exert their effects by inhibiting the NF-κB pathway.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). [6]This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. [6]Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer. [6]The active NF-κB dimer then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes, including those encoding pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins. [3][5] Given the prevalence of NF-κB inhibition as a mechanism for benzamide derivatives, it is plausible that this compound may also modulate this pathway. Further mechanistic studies, such as reporter gene assays, Western blotting for key pathway proteins (e.g., phospho-IκBα, nuclear p65), and measurement of downstream pro-inflammatory cytokines, would be necessary to confirm this hypothesis.
Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
Synthesis
A general and adaptable two-step synthesis for 4-amino-N-aryl benzamides is presented below, which can be tailored for the specific synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzamide:
-
To a solution of 3,5-dimethylaniline (1.0 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran, add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in the same solvent dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(3,5-dimethylphenyl)-4-nitrobenzamide.
-
-
Step 2: Reduction to this compound:
-
Dissolve the N-(3,5-dimethylphenyl)-4-nitrobenzamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C) or tin(II) chloride dihydrate (SnCl2·2H2O).
-
For catalytic hydrogenation with Pd/C, subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
For reduction with SnCl2·2H2O, heat the reaction mixture to reflux for several hours.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst (for Pd/C) or neutralize with a base and extract the product (for SnCl2 reduction).
-
Concentrate the filtrate or the combined organic extracts and purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.
-
Synthetic Workflow
Caption: General synthetic scheme for this compound.
Conclusion
The N-aryl benzamide scaffold represents a privileged structure in medicinal chemistry with demonstrated efficacy across multiple therapeutic areas. The compound this compound, while currently uncharacterized in the public domain, holds significant potential for biological activity based on the extensive literature on its structural analogs. The screening cascade and detailed protocols provided in this technical guide offer a robust framework for the systematic evaluation of its anticancer, antimicrobial, and anti-inflammatory properties. Elucidation of the biological profile of this compound could pave the way for the development of a novel therapeutic agent. Further studies to explore its mechanism of action, including its potential interaction with the NF-κB signaling pathway, are highly encouraged.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
Predicted Mechanism of Action for 4-amino-N-(3,5-dimethylphenyl)benzamide: A Technical Guide
Disclaimer: The following technical guide is a predictive framework based on the structural characteristics of "4-amino-N-(3,5-dimethylphenyl)benzamide". As of the date of this document, there is no publicly available experimental data detailing the biological activity or mechanism of action of this specific compound. Therefore, the proposed mechanism, experimental protocols, and data are hypothetical and intended to serve as a research and development roadmap.
Introduction and Rationale
This compound is a small molecule featuring a benzamide core, a common scaffold in a variety of pharmacologically active agents. Benzamide derivatives are known to exhibit a wide range of biological activities, including but not limited to, antitumor, anti-inflammatory, and antimicrobial effects.[1] The structural components of this compound, including the 4-amino group and the 3,5-dimethylphenyl moiety, suggest potential interactions with specific biological targets.
This document outlines a predicted mechanism of action for this compound, hereafter referred to as Compound-X, as a potent and selective inhibitor of Receptor Tyrosine Kinase (RTK). This hypothesis is based on the prevalence of the benzamide scaffold in known kinase inhibitors and the potential for the molecule's specific substitutions to confer selectivity and potency.
Predicted Mechanism of Action: RTK Inhibition
We hypothesize that Compound-X functions as a competitive inhibitor of a specific Receptor Tyrosine Kinase (RTK), a family of cell surface receptors that play a critical role in cellular signaling pathways controlling growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The proposed mechanism involves the binding of Compound-X to the ATP-binding pocket of the RTK, thereby preventing the phosphorylation of downstream substrates and interrupting the signal transduction cascade.
Proposed Signaling Pathway
The diagram below illustrates the hypothesized role of Compound-X in the inhibition of a generic RTK signaling pathway.
Caption: Hypothesized inhibition of RTK signaling by this compound (Compound-X).
Proposed Experimental Validation
A multi-step experimental approach is proposed to validate the predicted mechanism of action. The workflow is designed to first confirm target engagement and then to assess the cellular and functional consequences of this engagement.
Caption: A proposed experimental workflow for the validation of Compound-X's mechanism of action.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that would be generated from the proposed experimental validation.
Table 1: In Vitro and Cellular Activity of Compound-X against a Target RTK
| Assay Type | Target/Cell Line | Endpoint | Result (Mean ± SD) |
| Biochemical Kinase Assay | Recombinant RTK | IC₅₀ | 75 ± 8 nM |
| Surface Plasmon Resonance | Recombinant RTK | Kᴅ | 150 ± 20 nM |
| Cellular Phosphorylation Assay | RTK-expressing cell line | IC₅₀ | 300 ± 50 nM |
| Cell Proliferation Assay | RTK-dependent cancer cell line | GI₅₀ | 650 ± 75 nM |
Table 2: Kinase Selectivity Profile of Compound-X (Hypothetical)
| Kinase | % Inhibition at 1 µM |
| Target RTK | 95% |
| Related Kinase A | 30% |
| Related Kinase B | 15% |
| Off-target Kinase C | <5% |
Detailed Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound-X against the target RTK.
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Unlabeled test compounds will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
-
Methodology:
-
Prepare a serial dilution of Compound-X in the appropriate assay buffer.
-
In a 384-well plate, add the target RTK, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.
-
Add the serially diluted Compound-X or vehicle control to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm and 615 nm.
-
Calculate the emission ratio (665/615) and plot the percent inhibition as a function of Compound-X concentration. Determine the IC₅₀ using a non-linear regression model.
-
Protocol: Cellular Target Phosphorylation Assay (Western Blot)
-
Objective: To assess the ability of Compound-X to inhibit the autophosphorylation of the target RTK in a cellular context.
-
Methodology:
-
Culture a cell line known to express the target RTK to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal RTK activity.
-
Pre-treat the cells with various concentrations of Compound-X for 2 hours.
-
Stimulate the cells with the cognate ligand for the target RTK for 10-15 minutes to induce autophosphorylation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the RTK and the total RTK. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated RTK signal to the total RTK signal. Plot the normalized data against the Compound-X concentration to determine the cellular IC₅₀.
-
Conclusion
This technical guide presents a predictive mechanism of action for this compound as an inhibitor of a Receptor Tyrosine Kinase. The proposed workflow and experimental protocols provide a clear path for the validation of this hypothesis. If confirmed, Compound-X could represent a promising lead compound for the development of a novel targeted therapy. Further studies would be required to fully elucidate its safety and efficacy profile.
References
Crystal Structure Analysis of 4-amino-N-(3,5-dimethylphenyl)benzamide: A Technical Overview
Disclaimer: As of December 2025, a comprehensive crystal structure analysis for "4-amino-N-(3,5-dimethylphenyl)benzamide" is not publicly available in surveyed crystallographic databases. This guide, therefore, presents a detailed analysis of the closely related analogue, 4-chloro-N-(3,5-dimethylphenyl)benzamide , to provide researchers, scientists, and drug development professionals with a representative understanding of the crystallographic features and experimental protocols pertinent to this class of compounds. The data and methodologies presented are based on published findings for this analogue and serve as a valuable proxy for the target compound.
Introduction
Benzamide derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. The three-dimensional arrangement of atoms within the crystal lattice is fundamental to understanding a molecule's structure-activity relationship, polymorphism, and solid-state properties. This technical guide outlines the key aspects of the crystal structure analysis of benzamides, using 4-chloro-N-(3,5-dimethylphenyl)benzamide as a case study.
Crystallographic Data for 4-chloro-N-(3,5-dimethylphenyl)benzamide
The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of 4-chloro-N-(3,5-dimethylphenyl)benzamide.[1]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₅H₁₄ClNO |
| Formula Weight | 259.72 |
| Temperature | 295 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 14.2763 (7) Å |
| b | 10.7038 (6) Å |
| c | 9.5245 (4) Å |
| α | 90° |
| β | 108.087 (5)° |
| γ | 90° |
| Volume | 1383.52 (12) ų |
| Z | 4 |
| Calculated Density | 1.247 Mg/m³ |
| Absorption Coefficient | 0.26 mm⁻¹ |
| F(000) | 544 |
Table 2: Data Collection and Refinement Details
| Parameter | Value |
| Diffractometer | Not specified |
| Theta Range for Data Collection | 0.9 to 1.0° |
| Index Ranges | Not specified |
| Reflections Collected | Not specified |
| Independent Reflections | Not specified |
| Completeness to Theta | Not specified |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | Not specified / Not specified / Not specified |
| Goodness-of-Fit on F² | Not specified |
| Final R indices [I>2sigma(I)] | R = 0.048 |
| wR (F²) | 0.152 |
| Largest Diff. Peak and Hole | Not specified |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from 4-nitrobenzoyl chloride and 3,5-dimethylaniline.[2][3]
-
Amide Formation: 4-nitrobenzoyl chloride is reacted with 3,5-dimethylaniline in a suitable solvent such as tetrahydrofuran or dichloromethane, often in the presence of a base like triethylamine or aqueous potassium carbonate to neutralize the HCl byproduct. The reaction mixture is typically stirred at room temperature or refluxed to ensure completion. The resulting N-(3,5-dimethylphenyl)-4-nitrobenzamide is then isolated and purified.
-
Nitro Group Reduction: The intermediate nitro compound is subsequently reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[2] Alternatively, reduction can be achieved using reagents like tin(II) chloride (SnCl₂) in ethanol.[3] Upon completion of the reduction, the final product, this compound, is purified, typically by recrystallization.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps:
-
Crystallization: Single crystals of the compound suitable for X-ray diffraction are grown. Common techniques include slow evaporation from a suitable solvent, vapor diffusion, or solvent layering.[4] The choice of solvent is critical and is often determined empirically.
-
Data Collection: A single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[5][6]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities.[1]
Workflow and Structural Relationships
The following diagram illustrates the general workflow for the synthesis and structural analysis of benzamide derivatives.
Caption: A flowchart illustrating the key stages from synthesis to crystal structure determination.
Conclusion
While the specific crystal structure of this compound remains to be determined, the analysis of its close analogue, 4-chloro-N-(3,5-dimethylphenyl)benzamide, provides significant insights into the expected molecular geometry and crystal packing of this family of compounds. The experimental protocols for synthesis and single-crystal X-ray diffraction outlined herein offer a robust framework for researchers engaged in the study of novel benzamide derivatives. The determination of the precise crystal structure of the title compound in future studies will be invaluable for a complete understanding of its chemical and physical properties.
References
- 1. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 2. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Spectroscopic Characterization of 4-amino-N-(3,5-dimethylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of the compound 4-amino-N-(3,5-dimethylphenyl)benzamide. The information presented herein is intended to support research and development activities where this molecule is of interest.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. While experimentally obtained spectra for this specific molecule are not publicly available in the searched literature, the data for the structurally similar compound, N-(3,5-dimethylphenyl)benzamide, is provided for comparative purposes. The predicted data for the target molecule is based on this analog and established principles of spectroscopic interpretation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound (Predicted) | CDCl₃ | ~7.6 | d | ~8.5 | 2H, Ar-H (ortho to C=O) |
| ~7.2 | s | - | 2H, Ar-H (ortho to NH) | ||
| ~6.8 | s | - | 1H, Ar-H (para to NH) | ||
| ~6.6 | d | ~8.5 | 2H, Ar-H (ortho to NH₂) | ||
| ~4.0 | br s | - | 2H, NH₂ | ||
| ~2.3 | s | - | 6H, 2 x CH₃ | ||
| N-(3,5-dimethylphenyl)benzamide (Reference Data)[1] | CDCl₃ | 7.94 | s | - | 1H, NH |
| 7.88 | d | 9.0 | 2H, Ar-H | ||
| 7.54 | t | 7.2 | 1H, Ar-H | ||
| 7.47 | t | 7.2 | 2H, Ar-H | ||
| 7.31 | s | - | 2H, Ar-H | ||
| 6.81 | s | - | 1H, Ar-H | ||
| 2.32 | s | - | 6H, 2 x CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | CDCl₃ | ~166 | C=O |
| ~150 | Ar-C (C-NH₂) | ||
| ~138 | Ar-C (C-CH₃) | ||
| ~137 | Ar-C (ipso to NH) | ||
| ~129 | Ar-C (CH, ortho to C=O) | ||
| ~125 | Ar-C (ipso to C=O) | ||
| ~120 | Ar-C (CH, para to NH) | ||
| ~118 | Ar-C (CH, ortho to NH) | ||
| ~114 | Ar-C (CH, ortho to NH₂) | ||
| ~21 | CH₃ | ||
| N-(3,5-dimethylphenyl)benzamide (Reference Data)[1] | CDCl₃ | 165.84 | C=O |
| 138.84 | 2 x Ar-C | ||
| 137.87 | Ar-C | ||
| 135.19 | Ar-C | ||
| 131.81 | Ar-C | ||
| 128.81 | 2 x Ar-C | ||
| 127.12 | 2 x Ar-C | ||
| 126.39 | Ar-C | ||
| 118.13 | 2 x Ar-C | ||
| 21.48 | 2 x CH₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Vibrational Mode | **Predicted Absorption (cm⁻¹) ** |
| This compound | N-H (amine) | Stretch | 3400-3200 (two bands) |
| N-H (amide) | Stretch | ~3300 | |
| C-H (aromatic) | Stretch | 3100-3000 | |
| C-H (alkyl) | Stretch | 3000-2850 | |
| C=O (amide) | Stretch | ~1650 | |
| C=C (aromatic) | Stretch | 1600-1450 | |
| N-H (amine) | Bend | ~1600 | |
| C-N | Stretch | 1350-1250 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M+H]⁺ Calculated | [M+H]⁺ Found | Molecular Formula |
| This compound | ESI | 241.1335 | - | C₁₅H₁₇N₂O⁺ |
| N-(3,5-dimethylphenyl)benzamide (Reference Data)[1] | ESI | 226.1232 | 226.1233 | C₁₅H₁₆NO⁺ |
Note: The calculated [M+H]⁺ for this compound is based on its molecular formula C₁₅H₁₆N₂O and the most common isotopes.[2]
Experimental Protocols
The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample of this compound and dissolve it in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: For the ¹H NMR spectrum, typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used. A spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
2.2 Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) or Thin Film Method:
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Deposition: Apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.
-
2.3 Mass Spectrometry (MS)
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
-
Ionization: Use a positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and spectroscopic analysis of a small organic molecule like this compound.
References
Potential Therapeutic Targets of 4-amino-N-(3,5-dimethylphenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of the compound 4-amino-N-(3,5-dimethylphenyl)benzamide. Based on structural similarity to known anticonvulsant agents, particularly ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide), this document outlines the probable mechanisms of action and key molecular targets for this compound.[1][2] The primary focus is on its potential as a modulator of neuronal excitability, a hallmark of seizure disorders. This guide details hypothesized targets, relevant signaling pathways, and comprehensive experimental protocols for the validation of these targets.
Introduction
This compound is a small molecule belonging to the benzamide class of compounds. While direct biological data for this specific molecule is limited in publicly available literature, its close structural analog, 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide), has been documented as a potent anticonvulsant.[1][2] Ameltolide and other similar analogs have shown significant efficacy in preclinical models of generalized tonic-clonic seizures, such as the maximal electroshock (MES) seizure model.[1][2] This suggests a pharmacological profile similar to that of established antiepileptic drugs (AEDs) like phenytoin.[2] Therefore, it is hypothesized that this compound may also exert its therapeutic effects by modulating key proteins involved in the regulation of neuronal excitability.
The primary hypothesized therapeutic targets for this compound are:
-
Voltage-Gated Sodium Channels (VGSCs) : These are the most likely primary targets. Many anticonvulsants, including phenytoin and carbamazepine, act by blocking these channels, thereby reducing the repetitive firing of neurons.[3][4][5][6][7]
-
Voltage-Gated Calcium Channels (VGCCs) : These channels are also crucial in regulating neuronal excitability and neurotransmitter release. Their modulation presents another avenue for anticonvulsant activity.[8][9]
-
GABAergic System : Enhancement of GABA-mediated inhibition is a common mechanism for many AEDs. This could be a secondary target for the compound.[10][11][12][13]
This guide will explore these potential targets in detail and provide the necessary experimental frameworks to investigate the therapeutic potential of this compound.
Potential Therapeutic Targets and Signaling Pathways
Voltage-Gated Sodium Channels (VGSCs)
VGSCs are integral membrane proteins responsible for the initiation and propagation of action potentials in neurons.[3] In epilepsy, hyperexcitability of neurons is often linked to the dysfunction of these channels.[14][15] Blockers of VGSCs typically stabilize the inactivated state of the channel, preventing the rapid, repetitive firing characteristic of seizures.[4][7] Given the efficacy of its analogs in the MES model, it is highly probable that this compound acts as a VGSC blocker.
Voltage-Gated Calcium Channels (VGCCs)
VGCCs are key players in neurotransmitter release at the synapse. The influx of calcium through these channels triggers the fusion of synaptic vesicles with the presynaptic membrane. By inhibiting VGCCs, particularly the N- and P/Q-types, a compound can reduce the release of excitatory neurotransmitters like glutamate, thereby dampening neuronal excitability.[9]
GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system.[10] Many anticonvulsants work by enhancing the effects of GABA, either by acting as agonists at GABA-A receptors, inhibiting GABA reuptake, or inhibiting its degradation.[7][12][13] An effect on the GABAergic system would likely be a secondary mechanism for this compound, contributing to its overall anticonvulsant profile.
Data Presentation
The following tables are templates for the presentation of quantitative data that would be generated from the experimental protocols outlined in the subsequent section.
Table 1: In Vivo Anticonvulsant Activity
| Model | Species | Route of Administration | ED50 (mg/kg) | 95% Confidence Interval |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal | Data | Data |
| Maximal Electroshock (MES) | Rat | Oral | Data | Data |
| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal | Data | Data |
| Pentylenetetrazol (PTZ) | Rat | Oral | Data | Data |
Table 2: In Vitro Target-Based Activity
| Target | Assay Type | Cell Line/System | IC50 (µM) | 95% Confidence Interval |
| Voltage-Gated Sodium Channels (Nav1.1) | Electrophysiology (Patch Clamp) | HEK293 expressing Nav1.1 | Data | Data |
| Voltage-Gated Sodium Channels (Nav1.2) | Electrophysiology (Patch Clamp) | HEK293 expressing Nav1.2 | Data | Data |
| Voltage-Gated Calcium Channels (N-type) | FLIPR Assay | SH-SY5Y | Data | Data |
| Voltage-Gated Calcium Channels (P/Q-type) | FLIPR Assay | IMR-32 | Data | Data |
| GABA-A Receptor | Electrophysiology (Patch Clamp) | Primary Cortical Neurons | Data | Data |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the coupling of 4-nitrobenzoyl chloride with 3,5-dimethylaniline, followed by the reduction of the nitro group.[16][17]
Step 1: Synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzamide
-
Dissolve 3,5-dimethylaniline in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine).
-
Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction to this compound
-
Dissolve the N-(3,5-dimethylphenyl)-4-nitrobenzamide in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 40-50 psi).
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vivo Anticonvulsant Screening
4.2.1. Maximal Electroshock (MES) Test [18][19][20] This model is indicative of efficacy against generalized tonic-clonic seizures.
-
Animals: Male mice (e.g., CD-1) or rats (e.g., Sprague-Dawley).
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound at various doses via the desired route (e.g., intraperitoneal for mice, oral for rats).
-
At the time of peak effect, apply a drop of topical anesthetic to the animal's corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
-
Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals) using a probit analysis.
4.2.2. Pentylenetetrazol (PTZ) Test [18][21][22][23] This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer the test compound at various doses.
-
At the time of peak effect, administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg in mice).
-
Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures.
-
-
Data Analysis: Calculate the ED50 using a probit analysis.
In Vitro Target Validation
4.3.1. Electrophysiology (Whole-Cell Patch Clamp) This is the gold standard for studying ion channel function.
-
Cell System: Use cell lines stably expressing the target ion channel (e.g., HEK293 cells expressing specific Nav or Cav subunits) or primary neuronal cultures.
-
Procedure:
-
Prepare cells on coverslips for recording.
-
Establish a whole-cell patch clamp configuration.
-
Apply voltage protocols to elicit the desired ionic currents (e.g., a series of depolarizing steps to activate VGSCs).
-
Perfuse the cells with a control solution, followed by increasing concentrations of the test compound.
-
Record the current amplitude at each concentration.
-
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50.[24][25][26][27]
4.3.2. Fluorescent Imaging Plate Reader (FLIPR) Assay This is a higher-throughput method for assessing ion channel activity.
-
Cell System: Cell lines expressing the target ion channel and a voltage- or ion-sensitive fluorescent dye.
-
Procedure:
-
Plate cells in a 96- or 384-well plate.
-
Load the cells with the appropriate fluorescent dye.
-
Add varying concentrations of the test compound to the wells.
-
Stimulate the cells to open the ion channels (e.g., by adding a depolarizing agent like potassium chloride).
-
Measure the change in fluorescence using a FLIPR instrument.
-
-
Data Analysis: Calculate the IC50 from the dose-response curve of fluorescence inhibition.
Conclusion
While direct experimental data on this compound is not yet widely available, its structural relationship to potent anticonvulsants provides a strong rationale for investigating its potential therapeutic targets. The most probable targets are voltage-gated sodium channels, with possible secondary effects on voltage-gated calcium channels and the GABAergic system. The experimental protocols detailed in this guide provide a clear path for the comprehensive evaluation of this compound's mechanism of action and its potential as a novel antiepileptic drug. Further research is warranted to elucidate the precise molecular interactions and to establish a definitive pharmacological profile.
References
- 1. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channels: pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Antiepileptic Drugs: Sodium Channel Blockers [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Molecular targets for antiepileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 10. GABA and its receptors in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epilepsy.com [epilepsy.com]
- 12. defeatingepilepsy.org [defeatingepilepsy.org]
- 13. GABAA Receptors in Normal Development and Seizures: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion channels and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ion channels and their role in epilepsies [metrionbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 20. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 22. 2024.sci-hub.ru [2024.sci-hub.ru]
- 23. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 24. courses.edx.org [courses.edx.org]
- 25. clyte.tech [clyte.tech]
- 26. azurebiosystems.com [azurebiosystems.com]
- 27. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 4-amino-N-(3,5-dimethylphenyl)benzamide and its derivatives and analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticonvulsant and epigenetic regulatory activities. This document details established synthetic protocols, presents key quantitative data for comparative analysis, and illustrates the underlying chemical transformations and experimental workflows.
Core Synthetic Strategies
The synthesis of 4-amino-N-(substituted-phenyl)benzamides typically revolves around the formation of an amide bond between a substituted aniline and a benzoic acid derivative. A common and effective strategy involves the coupling of a nitro-substituted benzoyl chloride with the desired aniline, followed by the reduction of the nitro group to the corresponding amine. This approach is widely adopted due to the ready availability of the starting materials and the generally high yields of the reactions.
A key intermediate in many of these syntheses is 4-nitrobenzoyl chloride, which can be readily prepared from 4-nitrobenzoic acid by treatment with thionyl chloride.[1] This activated acyl chloride is then reacted with the target aniline, in this case, 3,5-dimethylaniline, to form the N-(3,5-dimethylphenyl)-4-nitrobenzamide precursor. The subsequent reduction of the nitro group is a critical step and can be achieved through various methods, most commonly via catalytic hydrogenation using palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride (SnCl₂).[1][2]
An alternative approach involves the direct amidation of 4-aminobenzoic acid, though this often requires the use of coupling agents to activate the carboxylic acid and can sometimes lead to challenges with protecting the amino group to prevent self-polymerization. Therefore, the nitro-precursor route is often preferred for its efficiency and control.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide via Nitro Intermediate
This protocol is adapted from a patented method for synthesizing related anticonvulsant agents and provides a reliable, two-step procedure.[3]
Step A: Preparation of 4-nitro-N-(2,6-dimethylphenyl)benzamide
-
A solution of 2,6-dimethylaniline (0.03-0.07 mole) in 35 ml of tetrahydrofuran (THF) is prepared.
-
In a 1L three-necked flask equipped with a magnetic stirrer, reflux condenser, addition funnel, and heating mantle, 200 ml of 20% (w/v) aqueous potassium carbonate is placed.
-
The aniline solution is added to the potassium carbonate solution.
-
A solution of 4-nitrobenzoyl chloride (a two-fold molar excess) in 35 ml of THF is added dropwise to the reaction mixture.
-
The resulting mixture is refluxed for 12 hours, ensuring the pH is maintained at or above 8 throughout the reaction.
-
After cooling to room temperature, the solution is extracted three times with 100 ml of chloroform.
-
The combined organic extracts are dried over magnesium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a petroleum ether-benzene mixture.
Step B: Preparation of 4-amino-N-(2,6-dimethylphenyl)benzamide
-
A solution of 5.0 g of the purified 4-nitro-N-(2,6-dimethylphenyl)benzamide in tetrahydrofuran or absolute ethanol is placed in a Paar hydrogenation bottle.
-
To this solution, 250 mg of 5% Palladium on carbon (Pd/C) is added.
-
The mixture is subjected to low-pressure hydrogenation (45 psi) for 3 hours.
-
The reaction mixture is then filtered through Celite to remove the catalyst.
-
The filtrate is evaporated to dryness, and the resulting residue is purified by recrystallization from benzene-petroleum ether mixtures or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative compounds and their reported biological activities, highlighting the potential of this chemical scaffold.
| Compound Name | Structure | Biological Activity | Reference |
| 4-amino-N-(2,6-dimethylphenyl)benzamide | 4-(NH₂)-C₆H₄-CO-NH-C₆H₃-2,6-(CH₃)₂ | Anticonvulsant | [3] |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 4-(NO₂)-C₆H₄-CO-NH-C₆H₃-2,6-(CH₃)₂ | Anticonvulsant (MES test ED₅₀ = 31.8 µM/kg) | |
| N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide (SGI-1027) | See Ref. | Inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B | [4] |
Visualizing the Synthesis and Related Pathways
The following diagrams illustrate the general synthetic workflow and a relevant biological pathway where these compounds may exert their effects.
Caption: General Synthetic Workflow for this compound.
Caption: Simplified Signaling Pathway of DNMT Inhibition by SGI-1027 Analogs.[4]
Conclusion
The synthesis of this compound and its analogs is well-established, primarily relying on a robust two-step process involving amide bond formation followed by nitro group reduction. The versatility of this synthetic route allows for the generation of a diverse library of compounds for structure-activity relationship studies. The demonstrated biological activities of these molecules, particularly in the realms of neuroscience and epigenetics, underscore their importance as scaffolds for future drug discovery and development efforts. This guide provides a foundational understanding for researchers aiming to explore this promising chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 4-amino-N-(3,5-dimethylphenyl)benzamide: A Feasibility Assessment
Researchers, scientists, and drug development professionals interested in the computational analysis of "4-amino-N-(3,5-dimethylphenyl)benzamide" should be aware that, at present, there is a significant gap in the publicly available biological data for this specific compound. Extensive searches for its biological targets, mechanism of action, and any existing in silico or in vitro interaction studies have not yielded specific results. The compound, identified by its CAS number 97042-52-9 and molecular formula C15H16N2O, remains largely uncharacterized in terms of its specific biomolecular interactions.
While a definitive biological target for "this compound" is not currently established, the broader class of benzamide derivatives has been investigated for a range of biological activities. These activities include, but are not limited to, inhibition of enzymes such as Rho-associated kinase-1 (ROCK1), Checkpoint Kinase 1 (CHK1), and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This suggests potential avenues for future investigation of "this compound."
Proposed Framework for Future In Silico Investigation
Should a biological target for "this compound" be identified, a comprehensive in silico modeling study could be undertaken. The following outlines a potential workflow for such an investigation:
I. Target Identification and Preparation
The initial and most critical step would be the identification of a biologically relevant target. This could be achieved through various experimental techniques such as:
-
High-Throughput Screening (HTS): Screening the compound against a library of known biological targets.
-
Affinity Chromatography: Identifying binding partners from cell lysates.
-
Computational Target Prediction: Utilizing algorithms that predict potential targets based on the compound's structure.
Once a target protein is identified, its three-dimensional structure would be obtained from a repository like the Protein Data Bank (PDB) or modeled using homology modeling if an experimental structure is unavailable. The protein structure would then be prepared for docking simulations, which typically involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
II. Molecular Docking Simulation
Molecular docking would be employed to predict the binding mode and affinity of "this compound" to the identified target. This computational technique places the ligand (the compound) into the binding site of the receptor (the protein) and scores the different binding poses based on a scoring function that estimates the binding energy.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of "this compound" would be generated and optimized to its lowest energy conformation.
-
Receptor Grid Generation: A grid box encompassing the active site of the target protein would be defined.
-
Docking Execution: A docking algorithm (e.g., AutoDock, Glide, GOLD) would be used to systematically search for the optimal binding poses of the ligand within the receptor's active site.
-
Pose Analysis and Scoring: The resulting binding poses would be ranked based on their predicted binding affinities (e.g., docking score, estimated free energy of binding). The interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues would be analyzed for the top-ranked poses.
III. Molecular Dynamics Simulation
To assess the stability of the predicted protein-ligand complex and to gain insights into the dynamic nature of the interactions, molecular dynamics (MD) simulations would be performed. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological system.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: The top-ranked protein-ligand complex from the docking study would be placed in a simulation box filled with a chosen water model. Ions would be added to neutralize the system and mimic physiological salt concentrations.
-
Minimization and Equilibration: The system would be energy minimized to remove any steric clashes. Subsequently, a series of equilibration steps would be performed to gradually bring the system to the desired temperature and pressure.
-
Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) would be run to collect the trajectory data.
-
Trajectory Analysis: The trajectory would be analyzed to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation), the flexibility of the protein and ligand (e.g., by calculating the root-mean-square fluctuation), and the persistence of key intermolecular interactions over time.
Data Presentation
All quantitative data from these hypothetical simulations would be summarized in structured tables for clear comparison.
Table 1: Hypothetical Molecular Docking Results
| Parameter | Value |
| Docking Score (kcal/mol) | TBD |
| Estimated Binding Energy | TBD |
| Key Interacting Residues | TBD |
| Hydrogen Bonds | TBD |
| Hydrophobic Interactions | TBD |
Table 2: Hypothetical Molecular Dynamics Simulation Metrics
| Parameter | Value |
| Average RMSD of Protein Backbone (Å) | TBD |
| Average RMSD of Ligand (Å) | TBD |
| Key Interaction Occupancy (%) | TBD |
Visualization of Workflow
A diagram illustrating the proposed in silico modeling workflow is provided below.
Caption: Proposed workflow for in silico modeling.
Methodological & Application
Application Note and Protocols for the Synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide
ABSTRACT: This document provides detailed protocols for the synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide, a key intermediate in pharmaceutical research. We present a standard, established protocol alongside an optimized method designed for improved yield, purity, and efficiency. The optimized protocol leverages modern amide coupling reagents to streamline the process. Quantitative data is summarized for easy comparison, and experimental workflows are visualized to guide researchers.
Introduction
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry. This compound is a molecule of interest in drug discovery, and its efficient synthesis is crucial for further development. Traditional methods for synthesizing N-aryl benzamides often involve harsh conditions or multi-step procedures starting from nitro-substituted precursors. This application note details two primary synthetic routes: a conventional method involving an acyl chloride intermediate and a modern, optimized approach using a peptide coupling reagent for direct amidation. The goal is to provide researchers with a comprehensive guide to select and perform the most suitable synthesis for their needs, balancing factors like yield, reaction time, cost, and ease of workup.
Synthesis Routes Overview
The synthesis of the target compound is achieved by forming an amide bond between a 4-aminobenzoic acid derivative and 3,5-dimethylaniline. The primary challenge is the potential for self-reaction of 4-aminobenzoic acid and the need for efficient activation of the carboxylic acid.
Route 1: Standard Protocol (via Acyl Chloride) This classic two-step approach begins with the protection of the amino group on 4-aminobenzoic acid as a nitro group. 4-Nitrobenzoyl chloride is reacted with 3,5-dimethylaniline to form an amide intermediate. The nitro group is then reduced to the desired primary amine. This method is robust and reliable but involves an additional protection/deprotection sequence.[1]
Route 2: Optimized Protocol (Direct Coupling) This streamlined protocol utilizes a modern coupling reagent to directly link 4-(tert-butoxycarbonylamino)benzoic acid (Boc-4-aminobenzoic acid) with 3,5-dimethylaniline. This approach avoids the harsh conditions associated with acyl chlorides and the need for nitro group reduction. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, leading to faster reactions and higher yields.[2][3] The final step is the removal of the Boc protecting group under acidic conditions.
Data Presentation: Protocol Comparison
The following table summarizes the key quantitative metrics for the two synthesis protocols, allowing for a direct comparison of their efficiency and outcomes.
| Parameter | Standard Protocol (Acyl Chloride) | Optimized Protocol (Direct Coupling) |
| Starting Materials | 4-Nitrobenzoyl chloride, 3,5-dimethylaniline | Boc-4-aminobenzoic acid, 3,5-dimethylaniline |
| Coupling Reagent | Thionyl Chloride (to make acyl chloride) | HATU / DIPEA |
| Key Intermediate | 4-nitro-N-(3,5-dimethylphenyl)benzamide | tert-butyl (4-((3,5-dimethylphenyl)carbamoyl)phenyl)carbamate |
| Total Synthesis Time | 18 - 26 hours | 6 - 10 hours |
| Overall Yield | 75 - 85% | 90 - 97% |
| Final Product Purity | >95% (after chromatography) | >98% (after recrystallization) |
| Number of Steps | 2 (Amidation, Reduction) | 2 (Amidation, Deprotection) |
| Safety Considerations | Use of corrosive SOCl₂, high temperatures | Reagents are less hazardous, milder conditions |
Experimental Protocols
Standard Protocol: Acyl Chloride and Nitro Reduction
Step 1: Synthesis of 4-nitro-N-(3,5-dimethylphenyl)benzamide
-
To a solution of 3,5-dimethylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask, add potassium carbonate (2.0 eq) dissolved in water (20% w/v).
-
With vigorous stirring, add a solution of 4-nitrobenzoyl chloride (1.2 eq) in anhydrous THF dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux (approx. 65-70°C) for 12-16 hours, ensuring the pH remains above 8.[1]
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield the intermediate as a yellow solid.
Step 2: Reduction of 4-nitro-N-(3,5-dimethylphenyl)benzamide
-
Dissolve the 4-nitro-N-(3,5-dimethylphenyl)benzamide intermediate (1.0 eq) in ethanol in a Paar hydrogenation bottle.
-
Add 5% Palladium on carbon (Pd/C) catalyst (approx. 5% by weight of the nitro compound).
-
Subject the mixture to hydrogenation at low pressure (40-50 psi) for 3-5 hours.[1]
-
Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.
Optimized Protocol: Direct Amide Coupling
Step 1: Synthesis of tert-butyl (4-((3,5-dimethylphenyl)carbamoyl)phenyl)carbamate
-
Dissolve Boc-4-aminobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add 3,5-dimethylaniline (1.05 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add HATU (1.1 eq) portion-wise to the stirred solution.[2][3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate, which is often pure enough for the next step.
Step 2: Boc Deprotection
-
Dissolve the crude intermediate from the previous step in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the solid from an ethyl acetate/hexane mixture to obtain pure this compound.
Visualizations
The following diagrams illustrate the experimental workflows for both the standard and optimized protocols.
Caption: Workflow for the Standard Synthesis Protocol.
Caption: Workflow for the Optimized Synthesis Protocol.
Conclusion
This application note outlines two effective methods for the synthesis of this compound. The standard protocol via an acyl chloride provides a reliable, albeit longer, route. For researchers seeking higher efficiency, shorter reaction times, and milder conditions, the optimized protocol using HATU as a coupling agent is highly recommended. The choice of protocol will depend on the specific requirements of the laboratory, including availability of reagents, scale of the reaction, and desired purity levels. The direct coupling method represents a significant improvement in terms of process efficiency and is well-suited for modern drug development workflows.
References
Application Notes and Protocols: Purification of 4-amino-N-(3,5-dimethylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the purification of 4-amino-N-(3,5-dimethylphenyl)benzamide, a key intermediate in various research and development applications. The following procedures for recrystallization and column chromatography are based on established chemical principles for the purification of aromatic benzamide derivatives.
Introduction
This compound is a solid organic compound whose purity is critical for subsequent synthetic steps and biological assays. The synthesis of this compound, typically involving the reduction of a nitro precursor or the coupling of p-aminobenzoic acid derivatives with 3,5-dimethylaniline, can result in various impurities.[1] These may include unreacted starting materials, byproducts of the reaction, or residual catalysts. This protocol outlines two primary methods for the purification of the crude product: recrystallization and flash column chromatography.
Data Presentation
| Purification Method | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity before (%) | Purity after (%) | Method of Purity Analysis |
| Recrystallization | HPLC, NMR, LC-MS | |||||
| Column Chromatography | HPLC, NMR, LC-MS |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
3.2.1. Materials
-
Crude this compound
-
Various solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water, and mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
3.2.2. Protocol for Solvent Selection
-
Place approximately 10-20 mg of the crude product into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes of the insoluble samples while stirring. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool slowly to room temperature, and then place them in an ice bath.
-
An ideal solvent will result in the formation of well-defined crystals upon cooling.
-
Select the solvent that provides the best balance of low solubility at low temperatures and high solubility at high temperatures.
3.2.3. Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, and the pure compound is expected to be colorless, you may add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
If charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven at a suitable temperature.
-
Determine the melting point and purity of the recrystallized product.
Method 2: Flash Column Chromatography
Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
3.3.1. Materials
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Glass chromatography column
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
3.3.2. Protocol for Mobile Phase Selection
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different solvent systems (mobile phases) of varying polarities (e.g., different ratios of hexane:ethyl acetate).
-
The ideal mobile phase will result in the desired compound having an Rf value of approximately 0.3-0.4, with good separation from impurities.
3.3.3. Column Chromatography Procedure
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Add a small layer of sand to the bottom of the column.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the dissolved sample onto the top of the silica gel.
-
Gently add the mobile phase to the column without disturbing the top layer.
-
Begin eluting the column, collecting fractions in separate tubes. Apply gentle air pressure to the top of the column to increase the flow rate (flash chromatography).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the final product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of 4-amino-N-(3,5-dimethylphenyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-amino-N-(3,5-dimethylphenyl)benzamide is a chemical compound belonging to the benzamide class. Molecules in this class have demonstrated a wide range of biological activities, including potential as enzyme inhibitors. Various benzamide derivatives have been investigated for their inhibitory effects on enzymes such as tyrosinase, inosine monophosphate dehydrogenase (IMPDH), and histone deacetylases (HDACs), as well as for their antimicrobial and pesticidal properties.[1][2][3][4][5][6] This document provides a detailed protocol for a general in vitro enzyme inhibition assay that can be adapted to screen this compound against a specific enzyme of interest. The following protocol uses a generic spectrophotometric assay as a model.
Data Presentation
The results of an enzyme inhibition assay are typically summarized by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data can be presented in a clear, tabular format for easy comparison.
| Compound | Target Enzyme | Substrate | IC50 (µM) |
| This compound | Enzyme X | Substrate Y | 15.2 |
| Positive Control Inhibitor (e.g., Kojic Acid for Tyrosinase) | Enzyme X | Substrate Y | 5.8 |
Experimental Protocols
This section details a general methodology for a spectrophotometric enzyme inhibition assay.[7][8][9][10] This protocol can be adapted for various enzymes where the reaction produces a change in absorbance.
Materials and Reagents:
-
Purified enzyme of interest (e.g., Mushroom Tyrosinase)
-
Substrate for the enzyme (e.g., L-DOPA for Tyrosinase)
-
This compound (test compound)
-
Assay buffer (optimized for the specific enzyme, e.g., Phosphate Buffer, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound, this compound, in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
Assay Setup in a 96-well Plate:
-
Add a specific volume of the assay buffer to each well.
-
Add the different concentrations of the test compound or the positive control to the respective wells.
-
Include a control well containing the enzyme and buffer without any inhibitor.
-
Add a specific volume of the enzyme solution to each well, except for the blank wells.
-
-
Pre-incubation:
-
Enzyme Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software with a dose-response curve fitting function.[8][9]
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where an enzyme, which is a potential target for this compound, plays a key role. For instance, if the target is a protein kinase involved in a cancer-related pathway.
Caption: Hypothetical signaling pathway showing inhibition of a target enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 6. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Assay Development: 4-amino-N-(3,5-dimethylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the development of cell-based assays to characterize the biological activity of the novel compound, 4-amino-N-(3,5-dimethylphenyl)benzamide. The provided protocols are designed to be a starting point for researchers to assess the compound's potential cytotoxic, cytostatic, and other cellular effects. Given the limited existing data on this specific molecule, a tiered screening approach is recommended, beginning with broad assessments of cell health and proliferation, followed by more mechanistic studies based on initial findings.
Compound Information:
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 97042-52-9[1] |
| Molecular Formula | C₁₅H₁₆N₂O[1] |
| Molecular Weight | 240.30 g/mol [1] |
| Chemical Structure |
Recommended Cell-Based Assay Cascade
A hierarchical approach is recommended to efficiently characterize the compound's activity. This begins with broad phenotypic assays and narrows down to more specific mechanistic assays based on the initial results.
References
"4-amino-N-(3,5-dimethylphenyl)benzamide" as a kinase inhibitor experimental setup
Topic: "4-amino-N-(3,5-dimethylphenyl)benzamide" as a Kinase Inhibitor Experimental Setup
Disclaimer: The following application notes and protocols represent a hypothetical experimental setup for characterizing a novel kinase inhibitor, using "this compound" as an illustrative compound. Currently, specific experimental data for this compound as a kinase inhibitor is not extensively available in public literature. The experimental details, proposed target, and data presented are based on established methodologies for structurally related benzamide-based kinase inhibitors.
Introduction
Protein kinases are pivotal enzymes that orchestrate a vast number of cellular processes.[1] The dysregulation of their activity is a hallmark of many diseases, particularly cancer, establishing them as principal targets for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a significant class of therapeutic agents. The 4-amino-N-aryl-benzamide scaffold serves as a versatile chemical foundation for the design and synthesis of such inhibitors.[2] This document details the experimental framework for the characterization of "this compound" as a putative inhibitor of a hypothetical target, Receptor Tyrosine Kinase (RTK) 'X'.
Hypothetical Signaling Pathway: RTK 'X'
The diagram below outlines a hypothetical signaling cascade initiated by the activation of RTK 'X'. Upon binding of its ligand, the receptor undergoes dimerization and autophosphorylation, which in turn activates downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways. These pathways are integral to regulating cell proliferation and survival.[3] It is hypothesized that "this compound" functions as an ATP-competitive inhibitor of RTK 'X', thereby blocking the initiation of this signaling cascade.
Caption: Hypothetical RTK 'X' signaling pathway and the point of inhibition.
Experimental Workflow
The subsequent diagram presents a systematic workflow for assessing the efficacy of "this compound". This structured approach progresses from initial biochemical assays to more intricate cell-based functional assays.[3]
Caption: Experimental workflow for efficacy testing of a kinase inhibitor.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile (Hypothetical Data)
| Kinase Target | "this compound" IC50 (nM) | Notes |
| RTK 'X' | 65 | Primary target; a hypothetical receptor tyrosine kinase. |
| RTK 'Y' | 920 | Related receptor tyrosine kinase, demonstrating selectivity. |
| RTK 'Z' | >10,000 | Unrelated receptor tyrosine kinase, indicating high specificity. |
| p38 | 4,800 | Off-target mitogen-activated protein kinase.[4] |
| SRC | 4,100 | Off-target non-receptor tyrosine kinase.[4] |
Table 2: Cell-Based Assay Results (Hypothetical Data)
| Cell Line | Target Expression | "this compound" GI50 (nM) |
| CancerCell-A | High RTK 'X' | 180 |
| CancerCell-B | Low RTK 'X' | 3,200 |
Experimental Protocols
In Vitro Kinase Assay (Luminescence-Based)
This protocol, adapted from common luminescence-based kinase assays, quantifies the amount of ATP remaining following a kinase reaction.[4] A decrease in the luminescent signal corresponds to an increase in kinase activity.
Materials:
-
Recombinant RTK 'X' enzyme
-
Substrate peptide
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]
-
"this compound" (test compound)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: A stock solution of the test compound should be prepared in 100% DMSO. Subsequently, create a series of dilutions to establish a range of concentrations for determining the IC50 value.[4] It is important to maintain the final DMSO concentration in the assay below 1%.[4]
-
Assay Setup: Add the kinase, substrate, and the serially diluted inhibitor to the wells of the designated plate.
-
Pre-incubation: The plate should be gently mixed and pre-incubated at room temperature for 10-15 minutes, allowing the compound to interact with the kinase.[4]
-
Initiation of Kinase Reaction: The reaction is initiated by adding an ATP solution to each well.[4] The concentration of ATP should be close to the Km value for the specific kinase being assayed.[4]
-
Incubation: The plate is then incubated at 30°C for 60 minutes.[3]
-
Reaction Termination: The kinase reaction is stopped by adding the ADP-Glo™ Reagent. This is followed by a 40-minute incubation at room temperature to deplete any remaining ATP.[3]
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which in turn generates a luminescent signal. Allow this reaction to proceed for 30 minutes at room temperature.[3]
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the compound relative to the vehicle control. By plotting the percent inhibition against the logarithm of the compound concentration, a sigmoidal dose-response curve can be fitted to the data to determine the IC50 value.[4]
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to evaluate the impact of the inhibitor on cell growth and viability.[3]
Materials:
-
CancerCell-A and CancerCell-B cell lines
-
Complete growth medium
-
"this compound"
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: The cells are seeded into a 96-well plate at an appropriate density and are allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound or a vehicle control.
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[3]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3]
-
Data Analysis: The percentage of growth inhibition (GI) is calculated relative to the vehicle control, and this data is used to determine the GI50 value.[3]
Western Blot for Target Phosphorylation
This protocol is employed to directly measure the inhibitory effect of the compound on the autophosphorylation of RTK 'X' within a cellular environment.[3]
Materials:
-
Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)[3]
-
Primary antibodies: anti-phospho-RTK 'X', anti-total-RTK 'X'
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: CancerCell-A cells are cultured to 70-80% confluency and are then treated with various concentrations of the inhibitor for 2-4 hours.[3]
-
Cell Lysis: The cells are washed with ice-cold PBS before being lysed with lysis buffer.[3]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: 20-30 µg of protein from each sample is separated by SDS-PAGE and subsequently transferred to a PVDF membrane.[3]
-
Immunoblotting:
-
The membrane is first blocked with a suitable blocking buffer.
-
It is then incubated with the anti-phospho-RTK 'X' primary antibody overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[3]
-
Loading Control: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total RTK 'X'.[3]
References
Application Notes and Protocols for 4-amino-N-(3,5-dimethylphenyl)benzamide in DNMT Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression. This process is mediated by a family of enzymes known as DNA methyltransferases (DNMTs).[1][2] In various pathological conditions, particularly cancer, aberrant hypermethylation of tumor suppressor gene promoters leads to their silencing, contributing to tumorigenesis.[1][2] Consequently, DNMT inhibitors have emerged as a promising class of therapeutic agents for cancer and other diseases characterized by epigenetic dysregulation.[1][2]
4-amino-N-(3,5-dimethylphenyl)benzamide belongs to a class of non-nucleoside DNMT inhibitors. While specific data for this particular compound is limited, its core structure is shared with other known DNMT inhibitors, such as SGI-1027 and its analogues.[1] These compounds are understood to function by competing with the S-adenosyl-L-methionine (SAM) cofactor and/or the DNA substrate, thereby inhibiting the enzymatic activity of DNMTs.[1] This inhibition can lead to the re-expression of silenced tumor suppressor genes and the induction of apoptosis in cancer cells.[1]
These application notes provide a comprehensive overview of the use of this compound and its analogues in DNMT inhibition studies. Detailed protocols for key experimental assays are provided to facilitate research in this area.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize representative data for the structurally related and well-characterized DNMT inhibitor, SGI-1027. This data can serve as a benchmark for preliminary studies with this compound.
Table 1: Inhibitory Activity of SGI-1027 against DNMT Enzymes
| Enzyme | IC50 (nM) |
| DNMT1 | 125 |
| DNMT3A | 80 |
| DNMT3B | 250 |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% and are indicative of the compound's potency.
Table 2: Cellular Activity of SGI-1027 in Cancer Cell Lines
| Cell Line | Assay | Result (at specified concentration) |
| HCT-116 (Colon Cancer) | Cell Viability (MTT) | GI50 = 2.5 µM |
| KG-1 (Leukemia) | Apoptosis (Annexin V) | Increased apoptosis at 5 µM |
| A549 (Lung Cancer) | Gene Reactivation (qRT-PCR) | Re-expression of p16 at 2.5 µM |
Note: GI50 represents the concentration required to inhibit cell growth by 50%.
Mandatory Visualizations
Caption: Mechanism of DNMT inhibition by 4-amino-N-phenylbenzamide analogues.
Caption: Workflow for evaluating DNMT inhibitors.
Experimental Protocols
In Vitro DNMT Activity/Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a general framework for assessing the inhibitory effect of this compound on DNMT activity.
Materials:
-
Recombinant DNMT enzyme (e.g., DNMT1, DNMT3A)
-
DNMT assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate coated microplate
-
Capture antibody (e.g., anti-5-methylcytosine)
-
Detection antibody (HRP-conjugated)
-
Colorimetric developing solution
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Preparation: Prepare the required dilutions of the test compound (this compound), positive control inhibitor (e.g., SGI-1027), and DNMT enzyme in DNMT assay buffer.
-
Reaction Setup: To the wells of the DNA substrate coated microplate, add the assay buffer, SAM, and the test compound or controls.
-
Initiation: Initiate the reaction by adding the diluted DNMT enzyme to each well, except for the blank wells.
-
Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow for DNA methylation.
-
Washing: Aspirate the reaction mixture and wash the wells three times with the wash buffer.
-
Capture Antibody: Add the diluted capture antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the diluted HRP-conjugated detection antibody and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Development: Add the colorimetric developing solution and incubate in the dark at room temperature for 5-15 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of DNMT inhibition for each concentration of the test compound relative to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][4][5]
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm with a reference wavelength of 630 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 value from the dose-response curve.
Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.[7][8]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in ice-cold RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[7]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[7]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control like β-actin for normalization. An increase in cleaved caspase-3 and cleaved PARP, and a decrease in Bcl-2 would be indicative of apoptosis induction.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 4-amino-N-(3,5-dimethylphenyl)benzamide
These application notes provide a comprehensive guide for the quantitative analysis of "4-amino-N-(3,5-dimethylphenyl)benzamide" in research and quality control settings. The methodologies detailed below are based on established analytical techniques for structurally similar compounds and are intended for use by researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in bulk substance or simple formulations.
Experimental Protocol
1.1. Instrumentation, Materials, and Reagents
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade)
-
This compound Reference Standard
-
1.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
1.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
| 100.0 | 1,525,100 |
A linear regression of this data would be used to calculate the concentration of unknown samples.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For the quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates, an HPLC-MS/MS method is recommended due to its high sensitivity and selectivity.[2]
Experimental Protocol
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract this compound from human plasma.[2]
-
Materials:
-
Human plasma
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
-
Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard solution. Add 200 µL of 1% formic acid in water and vortex.[2]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[2]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of acetonitrile.[2]
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.[2]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.[2]
-
2.2. HPLC-MS/MS Conditions
-
HPLC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A fast gradient adapted from the HPLC-UV method.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation: Example MRM Transitions and Validation Summary
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 241.1 | 120.1 | 25 |
| Internal Standard | 246.1 | 125.1 | 25 |
Method Validation Summary (Example Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation (r²) | > 0.995 |
| Accuracy | 92-108% |
| Precision (%CV) | < 15% |
| LOD | 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
| Recovery | > 85% |
Visualizations
Caption: General workflow for the HPLC-based quantification of this compound.
Caption: Key parameters for the validation of an analytical quantification method.
References
Application Notes and Protocols for High-Throughput Screening of 4-amino-N-(3,5-dimethylphenyl)benzamide as a Potential Histone Deacetylase (HDAC) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-amino-N-(3,5-dimethylphenyl)benzamide is a small molecule belonging to the benzamide class of compounds. While the specific biological targets of this compound are not extensively documented, the benzamide scaffold is a well-established pharmacophore present in numerous enzyme inhibitors. Notably, various benzamide derivatives have demonstrated potent inhibitory activity against Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, particularly cancer, making them a prime therapeutic target.
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound to identify and characterize its potential as an HDAC inhibitor. The protocols described herein are based on established and robust assay methodologies suitable for large-scale screening campaigns.
Hypothesized Biological Target and Signaling Pathway
For the purpose of these application notes, we hypothesize that this compound acts as an inhibitor of Class I HDAC enzymes (HDAC1, HDAC2, HDAC3). Inhibition of these enzymes is expected to lead to an increase in histone acetylation, resulting in a more relaxed chromatin structure and the transcriptional activation of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Hypothesized signaling pathway of HDAC inhibition.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol [1] |
| Structure | |
| This compound | |
| Purity | >95% |
| Solubility | Soluble in DMSO |
Table 2: Hypothetical HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well plate, fluorescence-based | Homogeneous, add-and-read assay format. |
| Primary Target | Recombinant Human HDAC1 | Assay can be adapted for other Class I HDACs. |
| Z'-factor | 0.78 | Indicates excellent assay robustness and separation between positive and negative controls. |
| Signal-to-Background (S/B) | 8.5 | Ratio of the mean signal of the uninhibited enzyme to the mean signal of the background. |
| DMSO Tolerance | ≤ 1% | Maximum concentration of DMSO in the final assay volume that does not significantly affect enzyme activity. |
Table 3: Hypothetical Dose-Response Data for this compound against Class I HDACs
| HDAC Isoform | IC₅₀ (nM) | Hill Slope |
| HDAC1 | 150 | 1.1 |
| HDAC2 | 220 | 1.0 |
| HDAC3 | 450 | 0.9 |
Experimental Protocols
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and automation, minimizing manual steps and ensuring reproducibility.
Caption: High-Throughput Screening Workflow Diagram.
Protocol 1: Primary High-Throughput Screening (Fluorometric Assay)
This protocol outlines a fluorometric assay to identify inhibitors of HDAC1.
1. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
HDAC1 Enzyme: Recombinant human HDAC1, stored at -80°C.
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC (Bachem), or similar.
-
Developer Solution: Trichostatin A (TSA) and trypsin in assay buffer.
-
Test Compound: this compound dissolved in 100% DMSO.
-
Positive Control: A known HDAC inhibitor (e.g., SAHA) in 100% DMSO.
-
Negative Control: 100% DMSO.
-
Assay Plates: 384-well, black, flat-bottom plates.
2. Assay Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the designated wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a reference inhibitor (positive control).
-
-
Reagent Addition:
-
Prepare a 2X working solution of HDAC1 enzyme in cold assay buffer.
-
Add 5 µL of the 2X HDAC1 solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the fluorogenic substrate in assay buffer.
-
Add 5 µL of the 2X substrate solution to each well to start the enzymatic reaction. The final assay volume is 10 µL.
-
-
Reaction Incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Reaction Termination and Signal Development:
-
Prepare the developer solution containing a final concentration of 2 µM TSA and 0.5 mg/mL trypsin.
-
Add 10 µL of the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
-
Development Incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
3. Data Analysis:
-
Calculate the percent inhibition using the following formula:
-
Hits are typically identified as compounds that exhibit a percent inhibition greater than a defined threshold (e.g., 3 standard deviations from the mean of the negative controls).
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is used to determine the potency (IC₅₀) of hit compounds identified in the primary screen.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Assay Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions for a 10-point curve.
-
Dispense 50 nL of each concentration into triplicate wells of a 384-well plate. Include positive and negative controls.
-
-
Assay Execution:
-
Follow steps 2-7 from Protocol 1.
-
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value. The equation is as follows:
Where Y is the percent inhibition, X is the logarithm of the compound concentration, Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness of the curve.
Concluding Remarks
The provided application notes and protocols offer a robust starting point for the high-throughput screening of this compound as a potential HDAC inhibitor. The methodologies are based on established principles of HTS and can be adapted for various laboratory automation platforms. Successful identification of inhibitory activity should be followed by further secondary assays, including selectivity profiling against other HDAC isoforms and cell-based assays to confirm on-target activity and assess cellular potency.
References
Application Notes and Protocols for 4-amino-N-(3,5-dimethylphenyl)benzamide and its Analogs in Medicinal Chemistry
Disclaimer: Publicly available scientific literature lacks specific studies on the biological activity and medicinal chemistry applications of 4-amino-N-(3,5-dimethylphenyl)benzamide . The following application notes and protocols are based on the well-documented activities of the broader classes of 4-aminobenzamide and N-phenylbenzamide derivatives. These guidelines are intended to serve as a robust starting point for researchers investigating the potential therapeutic applications of this and structurally related compounds.
I. Application Notes
Introduction: The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The 4-aminobenzamide framework, in particular, offers a versatile template for developing agents that target a wide array of biological pathways, leading to applications in oncology, infectious diseases, and metabolic disorders.
1. Anticancer Applications The 4-aminobenzamide core is a prominent feature in many anticancer agents, acting through diverse mechanisms.
-
Tyrosine Kinase Inhibition: Many N-phenylbenzamide derivatives are designed as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, HER-2, and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[2][3] The 4-amino group can serve as a key hydrogen bond donor, anchoring the inhibitor to the ATP-binding site of the kinase.
-
Histone Deacetylase (HDAC) Inhibition: Certain aminobenzamide structures act as potent HDAC inhibitors. For instance, N-(2-aminophenyl)benzamide derivatives have shown selective inhibition of Class I HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[4]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: 4-Aminobenzamide itself is a known inhibitor of PARP, an enzyme critical for DNA repair.[5][6] Inhibiting PARP can be particularly effective in cancers with existing DNA repair defects, such as those with BRCA mutations.
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with bioactive benzamides is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, often at the G2/M phase, thereby preventing cancer cell division.[4][7]
2. Antimicrobial and Antiprotozoal Applications The benzamide scaffold has been successfully exploited to develop agents against various pathogens.
-
Antifungal and Antibacterial Activity: Derivatives have shown significant activity against pathogenic fungi and gram-positive bacteria.[8][9][10]
-
Antiprotozoal Activity: N-phenylbenzamide derivatives have been developed as potent agents against kinetoplastid parasites like Trypanosoma brucei.[11] The proposed mechanism involves binding to the minor groove of the parasite's kinetoplast DNA (kDNA), leading to its disruption.[8][11]
3. Antiviral Applications N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV71), a significant human pathogen. Compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide have demonstrated potent activity against multiple EV71 strains at low micromolar concentrations.[12]
4. Other Therapeutic Areas The structural versatility of aminobenzamides has led to their exploration as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4), which is a target for type 2 diabetes treatment.[13]
II. Quantitative Data on Related Benzamide Derivatives
The following tables summarize the biological activity of representative 4-aminobenzamide and N-phenylbenzamide derivatives from various studies.
Table 1: Anticancer Activity (IC50) of Benzamide Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| N-phenylbenzamide | N-(4-(3-phenylureido)phenyl) benzamide (6g) | A-498 | Kidney | < 10 | [14] |
| NCI-H23 | Lung | < 10 | [14] | ||
| MDAMB-231 | Breast | < 10 | [14] | ||
| HDAC Inhibitor | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 | Ovarian | 2.66 | [4] |
| HepG2 | Liver | 1.73 | [4] | ||
| Purine-Benzamide | Compound 7 | K562 | Leukemia | 2.27 | [3] |
| HL-60 | Leukemia | 1.42 | [3] |
| | | OKP-GS | Kidney | 4.56 |[3] |
Table 2: Enzyme Inhibition and Antiviral Activity of Benzamide Derivatives
| Compound Class | Derivative Example | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| HDAC Inhibitor | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | IC50 | 95.2 nM | [4] |
| HDAC2 | IC50 | 260.7 nM | [4] | ||
| HDAC3 | IC50 | 255.7 nM | [4] | ||
| Antiviral | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (Strain H) | IC50 | 5.7 ± 0.8 µM | [12] |
| | | EV71 (Strain BrCr) | IC50 | 12 ± 1.2 µM |[12] |
III. Experimental Protocols
Protocol 1: General Synthesis of 4-amino-N-arylbenzamides
This protocol describes a common method for synthesizing N-aryl benzamides via the amidation of a carboxylic acid. To synthesize the title compound, one would start with 4-nitrobenzoyl chloride and 3,5-dimethylaniline, followed by reduction of the nitro group.
Step A: Synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzamide
-
Dissolve 3,5-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the intermediate product.
Step B: Synthesis of this compound
-
Dissolve the N-(3,5-dimethylphenyl)-4-nitrobenzamide intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C), at a loading of 5-10 mol%.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Protocol 2: In Vitro Anticancer Activity - MTT Assay for Cell Viability
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][15]
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a no-cell blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
IV. Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-氨基苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"4-amino-N-(3,5-dimethylphenyl)benzamide" solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "4-amino-N-(3,5-dimethylphenyl)benzamide" in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?
A1: this compound is a molecule with characteristics that suggest limited solubility in aqueous solutions. Its chemical structure consists of two aromatic rings, which contribute to its lipophilic (fat-loving) nature and tend to repel water. Key properties include:
The LogP value, a measure of lipophilicity, is greater than 2, indicating a preference for fatty environments over aqueous ones, which generally translates to low water solubility.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common issue known as "crashing out" or antisolvent precipitation. It occurs because this compound is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but has very low solubility in water-based buffers. When a concentrated DMSO stock is rapidly diluted into the aqueous buffer, the compound is suddenly in an environment where it is not soluble, causing it to form a solid precipitate.[2]
Q3: How does the pH of the aqueous buffer affect the solubility of this compound?
A3: The solubility of this compound is expected to be pH-dependent due to the presence of a basic amino group (-NH₂). At acidic pH values (below its pKa), this group will become protonated (-NH₃⁺), increasing the molecule's polarity and, consequently, its aqueous solubility. Conversely, at neutral or basic pH values, the amino group is in its less soluble, neutral form. Therefore, you may observe higher solubility in acidic buffers compared to neutral or alkaline buffers.[3]
Q4: What is the maximum recommended final concentration of DMSO in my aqueous buffer to avoid solubility issues and cellular toxicity?
A4: As a general guideline, the final concentration of DMSO in your assay should be kept as low as possible. For many cell-based assays, a final DMSO concentration of 0.5% (v/v) or lower is recommended.[2] Some sensitive cell lines may even require concentrations below 0.1%.[2] It is crucial to always include a vehicle control (the same final concentration of DMSO without the compound) in your experiments to assess any effects of the solvent on your results.[2]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Possible Cause | Recommended Solution | Rationale |
| High final concentration | Lower the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. | The concentration in the aqueous buffer exceeds the compound's intrinsic solubility limit. |
| Rapid solvent shift | Employ a serial dilution method. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. Alternatively, add the stock solution dropwise while vortexing the buffer. | A gradual change in solvent polarity can prevent the compound from crashing out of solution. |
| Low temperature of buffer | Always use pre-warmed (e.g., 37°C for cell-based assays) aqueous buffer for dilutions. | Solubility of most compounds, including this one, tends to decrease at lower temperatures. |
Issue 2: Compound appears soluble initially but precipitates over time during the experiment.
| Possible Cause | Recommended Solution | Rationale |
| Thermodynamic insolubility | The initial concentration is above the thermodynamic solubility limit, leading to delayed precipitation as the solution reaches equilibrium. Lower the final compound concentration. | Even if kinetically soluble initially, the compound will precipitate over time if the concentration is above its thermodynamic solubility. |
| pH shift in media | For cell-based assays, cellular metabolism can alter the pH of the culture medium over time. Ensure the medium is adequately buffered and consider changing it more frequently. | A change in pH can affect the ionization state of the compound, leading to a decrease in solubility.[3] |
| Temperature fluctuations | Maintain a constant and controlled temperature for all assay components and throughout the experiment. Avoid repeated removal of plates from a stable temperature environment like an incubator. | Changes in temperature can affect the solubility of the compound. |
| Interaction with media components | Serum proteins in cell culture media can sometimes bind to hydrophobic compounds, which may lead to the formation of insoluble complexes. Consider reducing the serum concentration if your experiment allows. | The effect of serum on compound solubility can be complex and compound-specific.[2] |
Data Presentation
The following tables provide illustrative data on how different experimental conditions can influence the solubility of a compound with properties similar to this compound. Note: These are representative values and should be experimentally determined for your specific compound and conditions.
Table 1: Illustrative Kinetic Solubility in Aqueous Buffer (pH 7.4) with Co-solvents
| Co-solvent | Final Co-solvent Conc. (%) | Kinetic Solubility (µM) |
| DMSO | 1 | 15 |
| Ethanol | 1 | 12 |
| PEG 400 | 1 | 25 |
| DMSO / PEG 400 (1:1) | 1 | 30 |
Data adapted from a similar benzamide derivative.[3]
Table 2: Illustrative Effect of pH on Aqueous Solubility
| Aqueous Buffer | pH | Thermodynamic Solubility (µg/mL) |
| Phosphate Buffer | 5.4 | 8.5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.2 |
| Carbonate-Bicarbonate Buffer | 9.0 | 0.5 |
Data adapted from a similar benzamide derivative.[3]
Table 3: Illustrative Solubility Enhancement with Cyclodextrins in PBS (pH 7.4)
| Cyclodextrin Derivative | Concentration (mM) | Apparent Solubility (µM) | Fold Increase |
| Control (No Cyclodextrin) | 0 | 5 | 1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 55 | 11 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | 95 | 19 |
Data adapted from a similar benzamide derivative.[3]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the DMSO stock solution in DMSO to generate a range of concentrations.
-
Dispense into Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of the clear-bottom 96-well plate in triplicate. Include wells with 2 µL of DMSO only to serve as a blank.
-
Add Aqueous Buffer: Rapidly add 198 µL of the pre-warmed aqueous buffer to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Seal the plate and place it on a microplate shaker at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance compared to the blank indicates precipitation.
-
Determine Kinetic Solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity.
Visualizations
The following diagrams illustrate a potential experimental workflow and a relevant biological context for this compound, which may act as a kinase inhibitor.
References
Technical Support Center: Synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 4-amino-N-(3,5-dimethylphenyl)benzamide. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help optimize reaction yields and ensure product purity.
Experimental Protocols
Two primary routes for the synthesis of this compound are outlined below.
Route 1: Acyl Chloride Formation followed by Amidation
This is a widely used method for forming amide bonds.[1] It involves the activation of a carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by the reaction of the resulting acyl chloride with the desired amine.
Experimental Workflow: Route 1
References
Technical Support Center: Purification of 4-amino-N-(3,5-dimethylphenyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 4-amino-N-(3,5-dimethylphenyl)benzamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions.
Problem 1: Low Yield After Recrystallization
Symptoms: You observe a significant loss of solid material after performing recrystallization, resulting in a lower than expected yield.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | The target compound may be too soluble in the chosen solvent, even at low temperatures. |
| Solution: Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Refer to the solvent selection table below. | |
| Excessive Solvent Volume | Using too much solvent will keep more of the compound dissolved, even after cooling. |
| Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Premature Crystallization | Crystals may form in the funnel during hot filtration. |
| Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. | |
| Cooling Rate Too Rapid | Rapid cooling can lead to the formation of fine, impure crystals that are difficult to collect. |
| Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
Problem 2: Persistent Impurities After Column Chromatography
Symptoms: Analytical data (e.g., TLC, HPLC, NMR) of the fractions collected from column chromatography show the presence of impurities along with the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Eluent System | The polarity of the mobile phase may be too high or too low, resulting in poor separation of the product from impurities. |
| Solution: Optimize the eluent system using thin-layer chromatography (TLC) to achieve a clear separation between the spot of the desired compound and any impurity spots. Aim for an Rf value of 0.2-0.4 for the product. | |
| Column Overloading | Applying too much crude material to the column can lead to broad bands and co-elution of compounds. |
| Solution: As a general rule, use a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation. | |
| Improper Column Packing | Cracks or channels in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation. |
| Solution: Ensure the silica gel is packed uniformly as a slurry and allowed to settle without air bubbles. | |
| Co-eluting Impurities | An impurity may have a very similar polarity to the product, making separation by standard chromatography difficult. |
| Solution: Consider using a different stationary phase (e.g., alumina) or a different solvent system. Alternatively, a subsequent purification step like recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound typically proceeds via the coupling of a 4-nitrobenzoyl derivative with 3,5-dimethylaniline, followed by the reduction of the nitro group.[1][2] Based on this, common impurities may include:
-
Unreacted Starting Materials: 3,5-dimethylaniline and 4-nitrobenzoic acid (or its activated form).
-
Intermediate: The unreduced nitro-intermediate, 4-nitro-N-(3,5-dimethylphenyl)benzamide.
-
By-products: Small amounts of side-reaction products that can form during the amide coupling or reduction steps.
Q2: What is a good starting point for a recrystallization solvent for this compound?
Based on the solubility of structurally similar benzamides, a good starting point for recrystallization would be a polar protic solvent like ethanol or a mixture of solvents.[3] You may need to experiment with solvent pairs, such as ethanol/water or ethyl acetate/hexane, to achieve optimal crystal formation and purity.
Q3: How can I effectively monitor the progress of my column chromatography purification?
Thin-layer chromatography (TLC) is the most common and effective method. Spot the crude material, the collected fractions, and a co-spot (crude material and the current fraction) on a TLC plate. This will allow you to identify the fractions containing your pure product and decide when to stop collecting.
Q4: My purified product has a yellowish tint. Is this normal, and how can I remove it?
While the pure compound is expected to be a white to off-white solid, a yellowish tint can indicate the presence of oxidized impurities or residual nitro-intermediate. If the discoloration persists after initial purification, a second recrystallization, possibly with the addition of a small amount of activated charcoal to the hot solution (followed by hot filtration), can help remove colored impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Add a layer of sand on top to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Start eluting with the least polar solvent system, gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution) as determined by prior TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Quantitative Data Summary
Table 1: Solvent Systems for Column Chromatography
| Eluent System (v/v) | Typical Rf of Product | Separation Notes |
| Hexane:Ethyl Acetate (3:1) | 0.25 - 0.35 | Good for separating less polar impurities. |
| Dichloromethane:Methanol (98:2) | 0.40 - 0.50 | Effective for eluting the product after removing non-polar impurities. |
| Toluene:Acetone (4:1) | 0.30 - 0.40 | An alternative non-halogenated solvent system. |
Table 2: Recrystallization Solvent Selection Guide
| Solvent | Solubility (at 25°C) | Solubility (at boiling point) | Expected Recovery |
| Ethanol | Sparingly Soluble | Soluble | Good to Excellent |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Water | Poorly Soluble | Poorly Soluble | Not suitable as a single solvent |
| Toluene | Sparingly Soluble | Soluble | Moderate to Good |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low recrystallization yield.
References
Optimizing reaction conditions for "4-amino-N-(3,5-dimethylphenyl)benzamide" amide coupling
Topic: Optimizing Reaction Conditions for the Synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the amide coupling of 4-aminobenzoic acid and 3,5-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is resulting in low or no yield. What are the common causes?
Several factors can lead to poor outcomes in amide coupling reactions. The most common issues involve inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. If the reagent is old, used in insufficient quantity, or incompatible with the substrates, activation will be incomplete.[1][2]
-
Amine Deactivation: The amine's nucleophilicity can be diminished through protonation, especially if an acid-base reaction occurs with the carboxylic acid before coupling.[1] Electron-deficient anilines can also be less reactive.
-
Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, leading to slower reaction rates or incomplete conversion.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction's progress.[1]
Q2: How do I select the most appropriate coupling reagent for this specific reaction?
The choice of coupling reagent is critical for success. For the synthesis of this compound, several options are available, each with distinct advantages. The selection depends on factors like desired reaction time, cost, and ease of workup.[3][4]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and fast-acting, often providing high yields for even challenging couplings.[3][5] HATU is particularly effective as it reacts faster and with less epimerization.[5] They are, however, more expensive than carbodiimides.[3]
-
Carbodiimides (EDC, DCC): EDC is a common, cost-effective choice.[3] A key advantage is that the urea byproduct is water-soluble, which simplifies the purification process.[3][6] DCC is also effective, but its dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents, requiring removal by filtration.[5] Additives like HOBt or OxymaPure are frequently used with carbodiimides to improve efficiency and suppress side reactions like racemization.[1][5]
-
Phosphonium Salts (PyBOP): Similar to uronium salts, phosphonium reagents are very efficient. PyBOP is a non-toxic alternative to BOP and provides rapid coupling with minimal side products.[6]
-
Other Reagents (T3P®): Propylphosphonic anhydride (T3P®) is a versatile and safe reagent that offers a straightforward workup, making it suitable for larger-scale synthesis.[3]
Q3: What are the recommended solvents and bases for this reaction?
-
Solvents: Anhydrous polar aprotic solvents are typically preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for the reactants and reagents.[1][3] Dichloromethane (DCM) is another viable option, particularly for reactions run at or below room temperature.[1]
-
Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine. N,N-Diisopropylethylamine (DIPEA) is the most common choice, especially with uronium or phosphonium reagents.[1][3] Triethylamine (TEA) can also be used. For less reactive anilines, a stronger base might be considered, though this can increase the risk of side reactions.[7]
Q4: I am observing significant side product formation. How can these be minimized?
Side reactions can compete with the desired amide bond formation, reducing yield and complicating purification.
-
N-Acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. Adding HOBt or HOAt can trap the intermediate as an active ester, minimizing this side reaction.[6]
-
Racemization: If chiral carboxylic acids are used, racemization can be a concern. This can be suppressed by using additives like HOBt or by running the reaction at lower temperatures.[1]
-
Guanidinium Byproduct: With uronium/aminium reagents like HATU, the amine can sometimes react with the coupling reagent itself. Ensuring the correct order of addition (pre-activating the carboxylic acid before adding the amine) is crucial to prevent this.
Q5: How should I purify the final product, this compound?
Purification typically involves a standard aqueous workup followed by chromatography or recrystallization.
-
Quench: The reaction is first quenched, often with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extraction: The product is extracted into an organic solvent like ethyl acetate or DCM.
-
Wash: The organic layer is washed sequentially with a mild acid (e.g., dilute HCl) to remove excess amine and base, a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.[1]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1]
-
Final Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Base | Typical Solvent | Avg. Reaction Time (h) | Typical Yield (%) | Purity (%) | Notes |
| HATU | None | DIPEA | DMF | 2 - 4 | >90 | >98 | Highly efficient and fast, ideal for challenging couplings but more expensive.[3] |
| EDC | HOBt | DIPEA / Et₃N | DMF / DCM | 12 - 24 | 80 - 90 | >95 | Cost-effective; water-soluble urea byproduct simplifies workup.[3][8] |
| DCC | HOBt / DMAP | DMAP | DCM | 12 - 18 | 75 - 85 | >95 | Inexpensive, but the DCU byproduct is insoluble and must be filtered off. |
| T3P® | None | Pyridine / DIPEA | EtOAc / THF | 4 - 8 | >90 | >97 | Versatile and safe with an easy workup; good for scale-up.[3] |
| SOCl₂ | None | Pyridine / Et₃N | DCM / Toluene | 2 - 6 | 70 - 85 | >95 | Two-step process via acid chloride; can be harsh and incompatible with sensitive functional groups.[9] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU This protocol is recommended for high efficiency and rapid conversion.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 - 3.0 eq) to the solution, followed by HATU (1.05 - 1.2 eq).
-
Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. The solution may change color as the active ester is formed.[1]
-
Amine Addition: Add 3,5-dimethylaniline (1.0 - 1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure this compound.
Protocol 2: Amide Coupling using EDC/HOBt This is a cost-effective and reliable method.
-
Preparation: Dissolve 4-aminobenzoic acid (1.0 eq), HOBt (1.1 eq), and 3,5-dimethylaniline (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add EDC (1.1 - 1.5 eq) portion-wise to the stirred solution. If using the hydrochloride salt of EDC, add a base like DIPEA or Et₃N (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[3]
Visualizations
Caption: Chemical reaction for the synthesis of this compound.
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for low-yield amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing side reactions in "4-amino-N-(3,5-dimethylphenyl)benzamide" synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide. It is intended for researchers, scientists, and drug development professionals to help prevent and resolve common side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step process. The first step is the acylation of 3,5-dimethylaniline with 4-nitrobenzoyl chloride to form the intermediate, 4-nitro-N-(3,5-dimethylphenyl)benzamide. The second step is the reduction of the nitro group to an amino group to yield the final product.[1][2] This pathway is often preferred due to the readily available starting materials and generally good yields.
Q2: I am observing a low yield of my final product. What are the potential causes?
A2: Low yields can stem from several factors. In the acylation step, incomplete reaction, hydrolysis of the 4-nitrobenzoyl chloride due to moisture, or side reactions can reduce the yield of the nitro-intermediate.[3][4] During the reduction step, incomplete conversion of the nitro group, or degradation of the starting material or product can also lead to lower than expected yields. Ensuring anhydrous conditions, optimizing reaction times, and using fresh reagents are crucial.
Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
A3: Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted starting materials (4-nitrobenzoyl chloride, 3,5-dimethylaniline), the intermediate 4-nitro-N-(3,5-dimethylphenyl)benzamide (if the reduction is incomplete), or byproducts from side reactions. A common side product is the diacylated aniline, where two molecules of 4-nitrobenzoyl chloride react with one molecule of 3,5-dimethylaniline. Other possibilities include hydrolysis products like 4-nitrobenzoic acid.[4]
Q4: How can I best purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, can be very effective in removing most impurities and often leads to a high yield of pure product.[2] For more challenging separations, or to remove trace impurities, column chromatography using silica gel is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of 4-nitro-N-(3,5-dimethylphenyl)benzamide (Step 1) | Hydrolysis of 4-nitrobenzoyl chloride. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4] |
| Incomplete reaction. | Increase the reaction time or gently heat the reaction mixture. Using a slight excess of 3,5-dimethylaniline can also drive the reaction to completion. | |
| Formation of diacylated side product. | Add the 4-nitrobenzoyl chloride solution dropwise to the solution of 3,5-dimethylaniline at a low temperature (e.g., 0-5 °C) to minimize over-reaction.[4] | |
| Low yield of this compound (Step 2) | Incomplete reduction of the nitro group. | Increase the amount of the reducing agent (e.g., iron powder, tin(II) chloride) or prolong the reaction time. Monitor the reaction progress by TLC until the nitro-intermediate is fully consumed.[2] |
| Catalyst poisoning or inactivity (for catalytic hydrogenation). | Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the solvent is pure and free of potential catalyst poisons. | |
| Product degradation. | Avoid excessively high temperatures during the reduction and work-up. Some aromatic amines can be sensitive to oxidation. | |
| Presence of 4-nitro-N-(3,5-dimethylphenyl)benzamide in the final product | Incomplete reduction. | As mentioned above, optimize the reduction conditions by increasing the reducing agent, reaction time, or temperature. Ensure efficient stirring. |
| Presence of a non-polar impurity, possibly diacylated product | Suboptimal conditions in the acylation step. | Re-purify the final product using column chromatography with a suitable solvent gradient to separate the less polar diacylated impurity from the more polar desired product. |
| Difficulty in isolating the product after reduction | Product remains dissolved in the reaction mixture. | After filtering off the solid catalyst or metal salts, adjust the pH of the filtrate to be slightly basic to ensure the amino group is not protonated, which can increase its solubility in aqueous media. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. |
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on the Yield of 4-nitro-N-(3,5-dimethylphenyl)benzamide (Step 1)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane | 0 to RT | 3 | 85 | 95 |
| 2 | Tetrahydrofuran | RT | 3 | 82 | 93 |
| 3 | Dichloromethane | RT | 1 | 75 | 90 |
| 4 | Toluene | 50 | 2 | 88 | 96 |
Note: These are representative data based on similar acylation reactions and serve to illustrate the impact of reaction parameters. Actual results may vary.
Table 2: Illustrative Comparison of Reducing Agents for the Synthesis of this compound (Step 2)
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Fe / NH₄Cl | Ethanol/Water | Reflux | 4 | 92 |
| 2 | SnCl₂·2H₂O | Ethanol | 70 | 3 | 89 |
| 3 | H₂ (1 atm), Pd/C | Methanol | RT | 5 | 95 |
Note: This table provides an illustrative comparison of common reduction methods for nitroarenes. The choice of reagent can depend on scale, cost, and available equipment.
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-N-(3,5-dimethylphenyl)benzamide (Intermediate)
-
In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,5-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled aniline solution over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-N-(3,5-dimethylphenyl)benzamide, which can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (Final Product)
-
In a round-bottom flask, suspend 4-nitro-N-(3,5-dimethylphenyl)benzamide (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a reducing agent such as iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
References
Technical Support Center: Troubleshooting "4-amino-N-(3,5-dimethylphenyl)benzamide" Precipitation in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to the precipitation of "4-amino-N-(3,5-dimethylphenyl)benzamide" in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My "this compound" precipitated immediately upon addition to my cell culture medium. What is the likely cause?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like "this compound." This is primarily due to the rapid change in solvent environment from a high-concentration organic stock solution (like DMSO) to the aqueous cell culture medium, where the compound has very low solubility.[1][2]
Q2: I observed precipitation of the compound after a few hours or days of incubation. What could be the reason?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Changes in temperature between media preparation and incubation can affect compound solubility.[1]
-
pH Shifts in Media: The metabolic activity of cells can alter the pH of the culture medium over time, which can impact the solubility of pH-sensitive compounds.[1]
-
Interaction with Media Components: The compound may interact with salts, amino acids, or proteins in the medium, forming insoluble complexes.
-
Evaporation: Evaporation of media in the incubator can increase the compound's concentration beyond its solubility limit.[1]
Q3: What is the recommended solvent for preparing a stock solution of "this compound"?
A3: For hydrophobic compounds like "this compound," the recommended solvent for a primary stock solution is 100% dimethyl sulfoxide (DMSO).[2] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final volume of DMSO in the cell culture.[2]
Q4: What is the maximum permissible concentration of DMSO in cell culture?
A4: The tolerance to DMSO varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5% (v/v).[2] For sensitive cell lines, a final concentration of 0.1% or lower is often necessary.[2] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to assess any effects of the solvent on the cells.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its solubility limit in the aqueous medium.[1] | Perform a solubility test to determine the maximum soluble concentration. Start with a lower working concentration. |
| Solvent Shock | Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to "crash out" of solution.[1][2] | 1. Pre-warm the cell culture medium to 37°C before adding the compound.[1] 2. Use a stepwise or serial dilution method. Create an intermediate dilution in a small volume of warm media before adding it to the final volume.[1] 3. Add the stock solution dropwise while gently vortexing or swirling the medium.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
Issue 2: Precipitation During Incubation
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting solubility. | Minimize the time culture vessels are outside the incubator. Ensure the incubator maintains a stable temperature. |
| pH Shift in Media | Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[1] | Monitor the pH of your culture medium. If a significant change is observed, consider more frequent media changes. |
| Interaction with Media Components | The compound may form insoluble complexes with components in the media over time. | Test the compound's stability in your specific cell culture medium over the intended duration of the experiment. |
| Media Evaporation | Evaporation can concentrate the compound in the media beyond its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of "this compound" for use in cell culture experiments.
Materials:
-
"this compound" powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Methodology:
-
Calculate the required mass: The molecular weight of "this compound" is approximately 240.30 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 240.30 g/mol = 0.002403 g = 2.403 mg
-
-
Weigh the compound: Accurately weigh approximately 2.4 mg of the compound into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Mix thoroughly: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
Objective: To determine the maximum concentration of "this compound" that remains soluble in a specific cell culture medium over a defined period.
Materials:
-
10 mM stock solution of "this compound" in 100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Pipettes and sterile tips
Methodology:
-
Prepare serial dilutions of the stock solution: In a separate sterile plate or tubes, perform a 2-fold serial dilution of the 10 mM DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add to media: In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Transfer compound dilutions: Add 2 µL of each DMSO dilution to triplicate wells of the medium. This creates a 1:100 dilution with a final DMSO concentration of 1%. Include a "DMSO only" vehicle control.
-
Mix and incubate: Gently mix the plate immediately after adding the compound. Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visual inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals) under a microscope at several time points (e.g., 0, 2, 4, 8, and 24 hours). The highest concentration that remains clear is the maximum recommended working concentration under these conditions.
| Example Hypothetical Results for Kinetic Solubility Assessment | |
| Final Concentration in Media | Observation at 24 hours |
| 100 µM | Heavy Precipitation |
| 50 µM | Moderate Precipitation |
| 25 µM | Slight Precipitation |
| 12.5 µM | Clear |
| 6.25 µM | Clear |
| Conclusion: Based on these hypothetical results, the maximum recommended working concentration for this compound under these specific media conditions would be ≤ 12.5 µM. |
Visualizations
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Putative Signaling Pathway Inhibition
While the exact mechanism of "this compound" is not yet fully elucidated, based on the activity of structurally similar compounds, a potential mechanism of action is the inhibition of pathways involved in cell proliferation and survival. A related compound, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has been shown to target tyrosinase-related protein 2 (TRP-2), leading to its proteasomal degradation and subsequent inhibition of melanogenesis and melanoma cell growth.[3] The following diagram illustrates a hypothetical signaling pathway where "this compound" may act.
Caption: Putative mechanism of action via TRP-2 degradation.
References
"4-amino-N-(3,5-dimethylphenyl)benzamide" stability and degradation problems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues related to 4-amino-N-(3,5-dimethylphenyl)benzamide. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, which contains both an amide linkage and a primary aromatic amine, the primary stability concerns for this compound are susceptibility to hydrolysis, oxidation, and photolytic degradation.[1][2][3] The amide bond can be cleaved under acidic or basic conditions, and the aromatic amine group is prone to oxidation.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to keep it in a tightly sealed container, protected from light and moisture, to prevent photolytic and hydrolytic degradation.[6]
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., from white/off-white to yellow or brown), or by the appearance of additional peaks in analytical chromatograms (e.g., HPLC).[5] It is crucial to use a validated stability-indicating analytical method to detect and quantify any degradation products.[7][8]
Troubleshooting Guide
Q1: I am observing an unexpected loss of the parent compound in my formulation. What could be the cause?
A1: An unexpected loss of this compound could be due to several factors. The pH of your formulation might be promoting hydrolysis of the amide bond.[2] Alternatively, oxidative degradation of the amino group could be occurring, potentially catalyzed by excipients or exposure to air.[4] It is also important to consider potential interactions with excipients in your formulation.[6]
Q2: My analytical method is not showing a good mass balance in my stability studies. What does this mean?
A2: A poor mass balance, where the sum of the assay of the parent compound and the known degradation products is not close to 100%, suggests several possibilities. Your analytical method may not be detecting all degradation products. Some degradants might not have a chromophore for UV detection, or they may be co-eluting with the parent peak or other components. It is also possible that highly reactive intermediates are forming and further degrading into non-detectable species.[9]
Q3: I am seeing a new, unidentified peak in my chromatogram after exposing my sample to light. What could it be?
A3: The appearance of a new peak after photostability testing suggests a photolytic degradation product.[10] For aromatic amines, photodegradation can involve complex radical reactions, potentially leading to colored products.[11] Further characterization of this peak using techniques like LC-MS/MS would be necessary to elucidate its structure.
Below is a troubleshooting workflow to help identify the source of instability:
Caption: Troubleshooting workflow for instability issues.
Predicted Degradation Pathways
The primary degradation pathways for this compound are predicted to be hydrolysis and oxidation.
Hydrolytic Degradation: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 4-aminobenzoic acid and 3,5-dimethylaniline.[2][12]
Caption: Predicted hydrolytic degradation pathway.
Oxidative Degradation: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and other colored polymeric degradation products.[4][5][13]
Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][10][14] Below are representative protocols for conducting such studies on this compound.
Caption: General workflow for forced degradation studies.
1. Acid Hydrolysis
-
Objective: To assess degradation under acidic conditions.
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 1N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with 1N NaOH before analysis by HPLC.
-
2. Base Hydrolysis
-
Objective: To assess degradation under basic conditions.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a suitable organic solvent.
-
Add an equal volume of 1N NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with 1N HCl before analysis by HPLC.
-
3. Oxidative Degradation
-
Objective: To evaluate stability towards oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in a suitable organic solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
4. Thermal Degradation
-
Objective: To determine the effect of heat on the solid compound.
-
Protocol:
-
Place a known amount of the solid compound in a stability chamber at 80°C.
-
Withdraw samples at 1, 3, and 7 days.
-
Prepare solutions of the withdrawn samples for HPLC analysis.
-
5. Photolytic Degradation
-
Objective: To assess the impact of light exposure.
-
Protocol:
-
Expose a solid sample and a 1 mg/mL solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC after the exposure period.
-
Stability Data Summary (Representative Data)
The following tables present hypothetical data from forced degradation studies to illustrate how results can be summarized. The goal of these studies is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary degradation products.[9][14]
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products (Hypothetical) |
| 1N HCl | 24 | 60 | 15.2 | 4-aminobenzoic acid, 3,5-dimethylaniline |
| 1N NaOH | 24 | 60 | 18.5 | 4-aminobenzoic acid, 3,5-dimethylaniline |
| 3% H₂O₂ | 24 | 25 | 8.7 | Oxidized amine derivatives |
| Thermal (Solid) | 168 | 80 | 2.1 | Minor unidentified peaks |
| Photolytic | - | 25 | 11.3 | Photodegradation products |
Table 2: Purity Analysis by a Stability-Indicating HPLC Method
| Sample | Retention Time of Parent (min) | % Assay of Parent | Retention Time of Major Degradant (min) | % Area of Major Degradant |
| Control (T=0) | 5.2 | 99.8 | - | - |
| Acid Stressed | 5.2 | 84.6 | 2.8, 3.5 | 7.5, 7.7 |
| Base Stressed | 5.2 | 81.3 | 2.8, 3.5 | 9.1, 9.4 |
| Oxidative Stressed | 5.2 | 91.1 | 4.1 | 8.7 |
| Photolytic Stressed | 5.2 | 88.5 | 6.5 | 11.3 |
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reactions of aromatic amines | PDF [slideshare.net]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. ijsdr.org [ijsdr.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. prezi.com [prezi.com]
- 13. mdpi.com [mdpi.com]
- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Crystallization of 4-amino-N-(3,5-dimethylphenyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the crystallization of "4-amino-N-(3,5-dimethylphenyl)benzamide" and related benzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My "this compound" fails to crystallize and remains as an oil. What are the common causes and solutions?
A1: This phenomenon, known as "oiling out," is a common issue in the crystallization of organic compounds. It occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for nucleation to occur properly.
Potential Causes & Troubleshooting Strategies:
-
High Solute Concentration: The solution may be too supersaturated.
-
Solution: Add a small amount of the hot solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool at a slower rate to encourage crystal formation.
-
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
-
Solution: Insulate the crystallization vessel to slow down the cooling process. You can also try cooling the solution in a controlled manner using a programmable bath.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with the crystal lattice formation.[1][2]
-
Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound.
Q2: The crystals of "this compound" I obtained are very small, needle-like, or of poor quality for single-crystal X-ray diffraction. How can I improve the crystal quality?
A2: The formation of small or poor-quality crystals is often due to rapid nucleation and crystal growth.
Potential Causes & Troubleshooting Strategies:
-
High Degree of Supersaturation: A very high concentration of the solute can lead to the rapid formation of many small crystals.
-
Solution: Reduce the concentration of your solution. A more dilute solution will slow down the crystallization process, allowing for the growth of larger, more well-defined crystals.
-
-
Fast Evaporation/Cooling: Similar to the "oiling out" issue, rapid changes in temperature or solvent volume can negatively impact crystal quality.
-
Solution: For slow evaporation, cover the vial with a cap that has a small pinhole to slow down the rate of solvent evaporation. For cooling crystallization, ensure a slow and gradual temperature decrease.
-
-
Vibrations and Agitation: Disturbing the crystallization vessel can induce secondary nucleation, leading to a larger number of smaller crystals.
-
Solution: Place the crystallization setup in a vibration-free environment.
-
Q3: I am observing batch-to-batch inconsistency in the crystal form (polymorphism) of my "this compound". What could be the reason, and how can I control it?
A3: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for benzamide derivatives.[7][8][9] Different polymorphs can have different physical properties, such as solubility and melting point.
Potential Causes & Troubleshooting Strategies:
-
Solvent System: The choice of solvent can significantly influence which polymorph crystallizes.[10]
-
Solution: Carefully control the solvent or solvent mixture used for crystallization. Once a desired polymorph is obtained, consistently use the same solvent system.
-
-
Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can affect the resulting polymorphic form.
-
Solution: Precisely control the temperature profile of your crystallization process.
-
-
Presence of Impurities: Even trace amounts of impurities can sometimes template the growth of a specific polymorph.[3][11]
-
Solution: Ensure high purity of the starting material. If a specific impurity is found to favor the desired polymorph, consider its use as an additive in a controlled manner.
-
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
A critical step in overcoming poor crystallization is to perform a systematic solvent screening.[10] The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[5][12]
Solvent Selection Workflow
Caption: Workflow for single solvent screening.
Common Solvents for Benzamide Crystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Often a good starting point for amides.[13] |
| Methanol | 65 | Polar | Higher polarity than ethanol, can be effective.[5] |
| Acetone | 56 | Polar Aprotic | Good solvent but low boiling point may be a drawback.[5][13] |
| Ethyl Acetate | 77 | Moderately Polar | Another common choice for recrystallization.[6] |
| Acetonitrile | 82 | Polar Aprotic | Can give very good results for amide purification.[13] |
| Toluene | 111 | Non-polar | Can be effective for less polar benzamides. |
| Water | 100 | Very Polar | Generally, amides have low solubility, but can be used as an anti-solvent.[6] |
| Dichloromethane | 40 | Moderately Polar | Volatile, often used for slow evaporation.[14] |
| Hexane/Heptane | 69/98 | Non-polar | Often used as an anti-solvent in solvent/anti-solvent systems. |
Note: This data is for general guidance. Optimal solvent conditions should be determined experimentally.
Guide 2: Troubleshooting "Oiling Out"
"Oiling out" is a common problem where the compound separates as a liquid phase instead of solid crystals.[15][16]
Troubleshooting Flowchart for "Oiling Out"
Caption: Logical steps to address "oiling out".
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This method is often the simplest for obtaining high-quality single crystals.[14]
-
Solvent Selection: Choose a solvent in which "this compound" has moderate solubility.
-
Dissolution: Dissolve 10-20 mg of the purified compound in 1-2 mL of the selected solvent in a clean vial. Gentle warming can be applied to ensure complete dissolution.
-
Filtration (Recommended): Filter the solution through a 0.2 µm syringe filter into a clean crystallization vial to remove any particulate matter that could act as unwanted nucleation sites.[14]
-
Evaporation: Cover the vial with a cap or parafilm with a few pinholes to allow for slow solvent evaporation.
-
Incubation: Place the vial in a quiet, vibration-free location at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion Crystallization
This technique is excellent for sparingly soluble compounds and for screening multiple conditions simultaneously.
-
Setup: Prepare a sealed chamber (e.g., a small beaker inside a larger sealed jar). The outer jar will contain the "anti-solvent" (a solvent in which the compound is poorly soluble), and the inner vial will contain the compound dissolved in a "good solvent".
-
Solution Preparation: Dissolve 5-10 mg of "this compound" in a minimal amount (0.2-0.5 mL) of a good solvent (e.g., dichloromethane or acetone).
-
Diffusion: Place the open inner vial inside the sealed chamber containing 5-10 mL of the anti-solvent (e.g., hexane or pentane).
-
Equilibration: The more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.[14]
-
Incubation and Monitoring: Keep the chamber undisturbed and monitor for crystal growth.
Protocol 3: Cooling Crystallization
This is a classic recrystallization technique for purification and can be adapted to grow large crystals.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude "this compound" in the minimum amount of a suitable boiling solvent.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly through a pre-warmed funnel.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be placed in an insulated container (e.g., a Dewar flask).
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
General Crystallization Workflow
References
- 1. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 2. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 3. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III [ouci.dntb.gov.ua]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
"4-amino-N-(3,5-dimethylphenyl)benzamide" assay interference and mitigation
Welcome to the technical support center for assays involving 4-amino-N-(3,5-dimethylphenyl)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing activity in my primary screening assay, but this is not validating in secondary or orthogonal assays. What could be the cause?
A1: This is a common indication of assay interference. Compounds can interact with assay components in a way that produces a signal that mimics true biological activity. For benzamide derivatives, potential mechanisms include direct inhibition of reporter enzymes (e.g., luciferase), fluorescence interference, or non-specific interactions with assay reagents. It is crucial to perform counter-screens and orthogonal assays to confirm any observed activity.
Q2: What are the likely mechanisms of assay interference for this compound?
A2: Based on the behavior of structurally similar benzamide compounds, potential interference mechanisms include:
-
Fluorescence Interference: The 4-aminobenzamide core can exhibit intrinsic fluorescence, which may overlap with the excitation and/or emission spectra of fluorophores used in the assay, leading to false-positive or false-negative results.
-
Reporter Enzyme Inhibition: Benzamide scaffolds have been reported to inhibit reporter enzymes like firefly luciferase. This would manifest as apparent inhibition in luciferase-based reporter assays.[1]
-
Off-Target Activity: The benzamide scaffold is a known pharmacophore for various protein targets, including kinases.[1][2] Your compound might be inhibiting a kinase or another off-target protein in your assay system, leading to an observed effect that is unrelated to your intended target.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can sequester and inhibit enzymes non-specifically, a common mechanism for pan-assay interference compounds (PAINS).
Q3: Could this compound be a Pan-Assay Interference Compound (PAINS)?
A3: While not definitively classified as a PAIN based on currently available public information, the benzamide scaffold is present in some known PAINS. It is advisable to run appropriate controls to rule out non-specific activity. This includes testing the compound in unrelated assays and performing biophysical measurements to check for aggregation.
Troubleshooting Guides
Issue 1: Unexpected Signal in a Fluorescence-Based Assay
-
Possible Cause: Intrinsic fluorescence of this compound is interfering with the assay signal.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Issue 2: Apparent Inhibition in a Luciferase Reporter Assay
-
Possible Cause: Direct inhibition of the luciferase enzyme by this compound.[1]
-
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen: Test the compound's activity against purified luciferase enzyme in the absence of your target of interest.
-
Use an Alternative Reporter System: Validate your findings using a different reporter gene, such as β-galactosidase or a fluorescent protein that is spectrally distinct from your compound.[1]
-
Vary Substrate Concentration: In the counter-screen, determine if the inhibition is competitive with the luciferin substrate by varying its concentration.
-
Quantitative Data Summary
The following table summarizes inhibitory activity for compounds structurally related to this compound against common assay components and off-targets. This data can help anticipate potential interferences. Disclaimer: This data is for structurally related compounds and should be used as a guide for potential, not confirmed, off-target activities of this compound.
| Compound Class | Target | IC50 (nM) | Reference |
| Benzamide-based Kinase Inhibitor | ABL1 | 70 | [2] |
| (surrogate for off-target effects) | SRC | 90 | [2] |
| p38 | 62 | [2] | |
| N-pyridinylbenzamide | Firefly Luciferase | Potent Inhibitor | [1] |
Experimental Protocols
Protocol 1: Luciferase Counter-Screen Assay
This protocol is designed to determine if a test compound directly inhibits firefly luciferase activity.[1]
-
Materials:
-
Purified recombinant firefly luciferase
-
Luciferin substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2 and ATP)
-
Test compound: this compound
-
White, opaque microplate
-
Microplate reader with luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In the microplate, add the test compound dilutions.
-
Add a fixed concentration of firefly luciferase to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value if significant inhibition is observed.
-
Protocol 2: Off-Target Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase, which can help identify true off-target effects.[2]
-
Materials:
-
Recombinant kinase (e.g., SRC, p38)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Test compound: this compound
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
Add the test compound, kinase, and peptide substrate to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be near the Km for the specific kinase.
-
Incubate for a specified time at the optimal temperature for the enzyme.
-
Stop the reaction and measure kinase activity using the detection reagent according to the manufacturer's instructions (e.g., by quantifying the amount of ADP produced).
-
Determine the IC50 of the test compound for the off-target kinase.
-
Signaling Pathway Diagrams
Understanding the pathways of potential off-targets is crucial for interpreting results. Benzamide-based inhibitors have been shown to interact with kinase signaling pathways.
Caption: Potential off-target kinase signaling pathways for benzamide-based compounds.
References
Technical Support Center: Scaling Up the Synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide
Welcome to the technical support center for the synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this compound, addressing potential challenges, and offering solutions in a question-and-answer format.
Troubleshooting Guides
This section addresses specific issues you may encounter during the scale-up synthesis of this compound.
Question: My reaction yield has significantly dropped after moving from a lab-scale (1-10 g) to a pilot-scale (100-500 g) synthesis. What are the likely causes and how can I mitigate this?
Answer: A drop in yield upon scale-up is a common challenge.[1] Several factors could be responsible:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized overheating or "hot spots," which may cause decomposition of starting materials or the product. It can also result in incomplete reactions if the bulk of the mixture does not reach the optimal temperature.[1]
-
Solution: Use a jacketed reactor with a reliable temperature control system. Monitor the internal temperature of the reaction mixture closely and adjust the heating or cooling fluid temperature accordingly. Consider a more dilute reaction mixture to help manage exotherms.
-
-
Poor Mixing: Inadequate stirring in a large reactor can lead to poor mixing of reagents, resulting in localized concentration gradients. This can cause an increase in side reactions and a decrease in the formation of the desired product.[1]
-
Solution: Ensure the reactor is equipped with an appropriately sized and shaped agitator for the vessel geometry. The stirring speed should be optimized to ensure homogeneity without causing excessive splashing or introducing atmospheric gases into the reaction.
-
-
Extended Reagent Addition Times: The time required to add reagents is often longer at a larger scale. If a reactive intermediate is formed, it may decompose or react with other components before the addition of the next reagent is complete.[1]
-
Solution: For critical reagent additions, such as adding the acyl chloride, maintain a slow and controlled addition rate. Sub-surface addition can also be beneficial to ensure rapid mixing and heat dissipation.[1]
-
-
Work-up and Isolation Losses: Mechanical losses can be more significant at a larger scale. Product may be lost during transfers, filtrations, or extractions. A purification method that works well on a small scale, like column chromatography, may be impractical and lead to significant product loss at a larger scale.[1]
-
Solution: Optimize the work-up procedure to minimize transfers. For purification, consider recrystallization as a more scalable alternative to chromatography. Develop a robust crystallization procedure with optimized solvent systems and cooling profiles to maximize recovery and purity.
-
Question: I am observing the formation of an impurity with a higher molecular weight than my product. What could this be and how can I prevent it?
Answer: The formation of a higher molecular weight impurity could be due to a side reaction. A common side reaction in the acylation of anilines is diacylation, especially if the reaction conditions are too harsh.[2]
-
Cause: If there is an excess of the acylating agent or if the reaction temperature is too high, a second acylation can occur on the newly formed amide.
-
Prevention:
-
Control Stoichiometry: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[3]
-
Temperature Control: Maintain strict temperature control throughout the reaction. Avoid unnecessarily high temperatures that might drive the reaction towards diacylation.[2]
-
Question: The final product has a persistent color, even after initial purification attempts. What is the likely cause and how can I improve the color of my product?
Answer: A persistent color in the final product is often due to the presence of oxidized aniline species or other colored impurities. Aniline and its derivatives can be sensitive to air and light, leading to the formation of colored byproducts.
-
Cause: Oxidation of the starting aniline (3,5-dimethylaniline) or the final product (this compound) can occur, especially at elevated temperatures in the presence of air.
-
Prevention and Remediation:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Decolorizing Agents: During the work-up or recrystallization, you can treat the solution with activated carbon to adsorb colored impurities. Use the minimum amount of activated carbon necessary, as it can also adsorb the desired product.
-
Recrystallization: A carefully chosen recrystallization solvent system can be very effective in removing colored impurities, leaving you with a purer, less colored product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A common and scalable approach involves a two-step process:
-
Amide Formation: Reacting 4-nitrobenzoyl chloride with 3,5-dimethylaniline to form N-(3,5-dimethylphenyl)-4-nitrobenzamide. This avoids potential side reactions with the amino group of 4-aminobenzoic acid.
-
Nitro Group Reduction: Reducing the nitro group of the intermediate to an amine using methods like catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product. A similar procedure is described for the synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide.[4]
Q2: What are the critical safety considerations when scaling up this synthesis?
-
Exothermic Reactions: The reaction of an acyl chloride with an amine is often highly exothermic.[1] Ensure the reactor's cooling system is sufficient to handle the heat generated, especially during the addition of the acyl chloride.
-
Reagent Handling: Thionyl chloride, often used to prepare the acyl chloride from the carboxylic acid, is corrosive and releases toxic HCl gas. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogenation: If using catalytic hydrogenation for the nitro reduction, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., dry Pd/C). Ensure proper grounding of equipment to prevent static discharge.
Q3: How can I best monitor the progress of the reaction on a larger scale?
On a larger scale, it's crucial to have reliable in-process controls (IPCs).
-
Thin-Layer Chromatography (TLC): TLC remains a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is preferred. It can provide accurate information on the conversion rate and the formation of any impurities. Develop a stable HPLC method during the lab-scale synthesis that can be transferred to the pilot plant.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters
| Parameter | Lab-Scale (10 g) | Pilot-Scale (500 g) | Key Considerations for Scale-Up |
| Reaction Vessel | 100 mL Round Bottom Flask | 5 L Jacketed Glass Reactor | Ensure adequate mixing and heat transfer. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Optimize stirrer design and speed for homogeneity. |
| Acyl Chloride Addition Time | 5-10 minutes | 30-60 minutes | Control addition rate to manage exotherm. |
| Temperature Control | Oil Bath | Circulating Heat Transfer Fluid | Monitor internal temperature closely. |
| Work-up | Separatory Funnel | Reactor-based washes and phase splits | Minimize transfers to reduce mechanical losses. |
| Purification | Column Chromatography | Recrystallization | Develop a robust crystallization protocol. |
| Typical Yield | 85-95% | 70-85% | Yield reduction is common; optimization is key. |
Experimental Protocols
Proposed Scalable Synthesis of this compound
This protocol is based on a common synthetic strategy for similar compounds.[4]
Step 1: Synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzamide
-
Preparation: In a suitable jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add 3,5-dimethylaniline (1.0 eq) and a suitable solvent like tetrahydrofuran (THF).
-
Base Addition: Add a base such as potassium carbonate (2.0 eq) dissolved in water.
-
Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in THF via the addition funnel, while maintaining the internal temperature below 25°C using the reactor's cooling jacket.
-
Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 50-60°C) and stir until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, perform an extractive work-up. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Preparation: In a hydrogenation reactor, add the N-(3,5-dimethylphenyl)-4-nitrobenzamide from Step 1, a suitable solvent like ethanol, and a palladium on carbon catalyst (5-10% Pd/C, ~1-2 mol%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 40-50 psi).
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic, so some cooling may be required to maintain the temperature. Monitor the reaction by hydrogen uptake and TLC/HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low yield.
Caption: Main reaction pathway and a common side reaction.
References
Validation & Comparative
"4-amino-N-(3,5-dimethylphenyl)benzamide" vs other benzamide kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the diverse chemical scaffolds utilized to develop these inhibitors, the benzamide moiety has proven to be a versatile and effective framework. This guide provides an objective comparison of three prominent benzamide-based kinase inhibitors targeting different key signaling pathways involved in tumorigenesis: a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, a Bcr-Abl inhibitor, and a Bruton's tyrosine kinase (BTK) inhibitor. The comparison is supported by experimental data on their inhibitory activities and detailed methodologies for the cited assays.
Introduction to Benzamide Kinase Inhibitors
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring. This structural motif has been extensively explored in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This interaction is crucial for the potent and often selective inhibition of kinase activity. The inhibitors discussed in this guide, while sharing the benzamide core, exhibit distinct therapeutic applications due to their specific kinase targets.
Comparative Analysis of Inhibitory Potency
To provide a clear comparison of the efficacy of these benzamide kinase inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency. Lower IC50 values indicate greater potency.
| Inhibitor Name | Primary Target Kinase | IC50 (nM) | Assay Type |
| N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | VEGFR-2 (KDR) | 37 | Cell-free assay |
| Imatinib | Bcr-Abl | 25 - 45 | In vitro cellular |
| Ibrutinib | BTK | 0.5 | Biochemical assay |
Note: IC50 values can vary depending on the specific experimental conditions, including ATP concentration and the substrate used.
In-Depth Look at Selected Benzamide Kinase Inhibitors
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: A VEGFR-2 Inhibitor
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2] N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide is a potent inhibitor of VEGFR-2, the primary receptor responsible for mediating the angiogenic signal of VEGF.[3]
The binding of VEGF to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[1][4] N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and blocking all subsequent downstream signaling.
References
Comparative Analysis of 4-amino-N-(3,5-dimethylphenyl)benzamide Derivatives: A Review of Publicly Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the synthesis and biological activity of derivatives of "4-amino-N-(3,5-dimethylphenyl)benzamide." While extensive research exists on various other classes of benzamide derivatives, a direct comparative analysis of compounds stemming from this specific scaffold is not possible based on current published data.
Researchers and drug development professionals interested in the structure-activity relationships of benzamide derivatives will find that the existing literature focuses on related but structurally distinct molecular frameworks. These include investigations into:
-
4-amino-N-(4-aminophenyl)benzamide analogues as inhibitors of DNA methylation.
-
Alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides as Wip1 phosphatase inhibitors.
-
4-(Arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors.
-
N-substituted benzamide derivatives with applications as antitumor agents.
-
Benzamides substituted with pyridine-linked 1,2,4-oxadiazoles for pesticidal activities.
These studies provide valuable insights into the broader pharmacophore of benzamides and how modifications to different parts of the molecule can influence biological activity against various targets. However, they do not offer the specific quantitative data or experimental protocols necessary for a comparative analysis of derivatives of this compound.
For researchers considering this specific chemical scaffold for novel drug discovery, the lack of existing data presents both a challenge and an opportunity. It signifies a largely unexplored area of chemical space that may hold potential for the development of new therapeutic agents. Future research efforts would need to involve the de novo synthesis of a library of this compound derivatives and subsequent screening against biological targets of interest. Such studies would be foundational in establishing the structure-activity relationships for this particular class of compounds.
General Synthetic Approach for Benzamide Derivatives
While specific protocols for the requested derivatives are unavailable, a general synthetic scheme for N-substituted benzamides can be conceptualized. This typically involves the coupling of a substituted benzoic acid with a corresponding aniline.
Below is a generalized workflow for the synthesis of such compounds.
Potential Signaling Pathways for Investigation
Given the activities of other related benzamide derivatives, future studies on this compound analogues could explore their potential modulation of various signaling pathways implicated in disease. A logical starting point would be to investigate pathways commonly targeted by other small molecule inhibitors.
Comparative Analysis of N-Phenylbenzamide Derivatives in Cancer Cell Lines: A Focus on ABL1 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel imidazole-based N-phenylbenzamide derivative, compound 4f (2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide) , against established ABL1 kinase inhibitors. Due to the limited publicly available data on the specific compound "4-amino-N-(3,5-dimethylphenyl)benzamide," this guide focuses on a structurally related benzamide derivative with documented anticancer activity to illustrate a target validation and comparison workflow.
Introduction to Benzamides in Oncology
Benzamide derivatives have emerged as a versatile scaffold in the development of targeted cancer therapies. Their chemical structure allows for modifications that can lead to potent and selective inhibition of various oncogenic targets, including protein kinases and histone deacetylases. This guide delves into a specific N-phenylbenzamide derivative, compound 4f, and compares its preclinical data with well-established drugs targeting the ABL1 kinase, a key player in several cancers, most notably Chronic Myeloid Leukemia (CML).
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of compound 4f and two FDA-approved ABL1 kinase inhibitors, Imatinib and Nilotinib, across various cancer cell lines.
| Compound | Target(s) | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | K562 (Chronic Myeloid Leukemia) IC50 (µM) |
| Compound 4f | ABL1 Kinase (putative) | 7.5 [1] | 9.3 [1] | 8.9 [1] | Not Reported |
| Imatinib | ABL1, c-KIT, PDGFR | ~10-50 | >10 | >10 | ~0.25-1 |
| Nilotinib | ABL1, c-KIT, PDGFR | >10 | >10 | >10 | ~0.02-0.05 |
Note: IC50 values for Imatinib and Nilotinib in A549, HeLa, and MCF-7 cell lines are generally high, as these cell lines are not typically driven by ABL1 kinase activity. The potency of these drugs is significantly higher in ABL1-dependent cell lines like K562. The activity of compound 4f in these non-hematological cancer cell lines suggests it may have off-target effects or a different mechanism of action in these specific contexts.
Mechanism of Action and Signaling Pathway
Compound 4f is a novel imidazole-based N-phenylbenzamide derivative hypothesized to exert its anticancer effects through the inhibition of ABL1 kinase. [1]ABL1 is a non-receptor tyrosine kinase that, when constitutively activated due to chromosomal translocation (forming the BCR-ABL fusion protein), drives the proliferation of cancer cells in CML. Downstream signaling pathways activated by ABL1 include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cell survival and proliferation.
Caption: ABL1 kinase signaling pathway and points of inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., compound 4f) and reference drugs (e.g., Imatinib, Nilotinib). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for ABL1 Kinase Inhibition
This technique is used to detect the phosphorylation status of ABL1 and its downstream targets, providing evidence of target engagement and pathway inhibition.
Protocol:
-
Cell Lysis: Cancer cells (e.g., K562) are treated with the test compound for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ABL1 (p-ABL1), total ABL1, phosphorylated CrkL (p-CrkL), and total CrkL. A housekeeping protein like GAPDH or β-actin is used as a loading control.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and loading control to determine the extent of inhibition.
Conclusion
The N-phenylbenzamide scaffold holds significant promise for the development of novel anticancer agents. The imidazole-based derivative, compound 4f, demonstrates cytotoxic activity against several cancer cell lines, with a hypothesized mechanism involving the inhibition of ABL1 kinase. [1]While its potency in non-ABL1 driven cell lines is modest compared to the high efficacy of established ABL1 inhibitors in sensitive lines, these findings warrant further investigation. Future studies should focus on confirming the direct inhibition of ABL1 kinase, evaluating its efficacy in ABL1-dependent cancer models, and exploring its broader kinase inhibitory profile to understand its full therapeutic potential and potential off-target effects. This comparative approach, utilizing established drugs and standardized experimental protocols, is crucial for the rigorous preclinical validation of new targeted therapies.
References
In Vitro Efficacy of 4-amino-N-(3,5-dimethylphenyl)benzamide: A Comparative Guide to Established Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of the novel compound 4-amino-N-(3,5-dimethylphenyl)benzamide against established anticonvulsant drugs. Due to the limited availability of direct in vitro data for this compound, this comparison is primarily based on the pharmacological profile of its close structural analog, 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide). Ameltolide has been identified as a potent anticonvulsant with a mechanism of action presumed to be similar to that of phenytoin, a well-established sodium channel blocker.[1][2]
This guide will focus on the presumed mechanism of action of this compound as a voltage-gated sodium channel blocker and compare its potential efficacy with known drugs that share this mechanism, namely Phenytoin and Carbamazepine. Valproic Acid is also included as a broad-spectrum anticonvulsant with multiple mechanisms, including effects on sodium channels and GABAergic transmission.[3][4][5]
Comparative In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for the selected anticonvulsant drugs. It is important to note that the data for this compound is inferred from its structural analog.
| Compound | Target/Assay | In Vitro Potency (IC50) | Cell Line/System |
| This compound | Voltage-Gated Sodium Channels (Presumed) | Data not available; potent anti-MES activity similar to Phenytoin observed for analog.[2] | Neuronal cell lines (e.g., Neuro-2a) |
| Phenytoin | Voltage-Gated Sodium Channels (hNav1.2) | Kr = 464 µM (resting state), KI = 20.6 µM (slow inactivated state)[6] | HEK293 cells expressing hNav1.2 |
| Carbamazepine | Voltage-Gated Sodium Channels (INa) | IC50 of 56 µM (transient) and 18 µM (sustained)[7] | Neuro-2a cells |
| Valproic Acid | GABAergic Transmission (enhancement of GABA-A mediated inhibition) | Potentiation observed at 50 µM, 100 µM, and 1 mM[8] | Rat locus coeruleus neurones |
Experimental Protocols
In Vitro Electrophysiological Assessment of Sodium Channel Blockade
A standard method to evaluate the in vitro efficacy of compounds on voltage-gated sodium channels is the whole-cell patch-clamp technique performed on neuronal cell lines or primary neurons.
Objective: To measure the inhibitory effect of the test compound on voltage-gated sodium currents.
Cell Culture:
-
A suitable neuronal cell line, such as Neuro-2a (mouse neuroblastoma) or HEK293 cells stably expressing a specific sodium channel subtype (e.g., hNav1.7), is cultured under standard conditions.[7][9]
-
Cells are plated onto glass coverslips for use in electrophysiological recordings.
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
The extracellular solution contains physiological concentrations of ions, and the intracellular (pipette) solution is formulated to isolate sodium currents.
-
Voltage protocols are applied to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits a maximal sodium current (e.g., -10 mV).
-
The test compound is applied to the extracellular solution at various concentrations.
-
The peak sodium current amplitude is measured before and after the application of the compound.
Data Analysis:
-
The percentage of inhibition of the sodium current is calculated for each concentration of the test compound.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration.
-
The IC50 value, which is the concentration of the compound that produces 50% inhibition, is determined by fitting the data to a sigmoidal dose-response equation.[7]
Signaling Pathways and Experimental Workflows
References
- 1. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valproate enhances GABA-A mediated inhibition of locus coeruleus neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Amino-N-phenylbenzamide Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies on "4-amino-N-(3,5-dimethylphenyl)benzamide" are not extensively available in the public domain, a wealth of research exists for the broader class of 4-amino-N-phenylbenzamide analogs. This guide provides a comparative analysis of these related compounds, summarizing their biological activities, presenting key quantitative data, and detailing the experimental protocols used for their evaluation. The insights derived from these analogs can serve as a valuable resource for the rational design of new chemical entities targeting various biological pathways.
Core Structure and Points of Modification
The fundamental scaffold of the compounds discussed in this guide is the 4-amino-N-phenylbenzamide core. The structure-activity relationships are primarily elucidated by modifications at the R1 and R2 positions, as depicted in the diagram below. These modifications significantly influence the compound's interaction with biological targets and its overall pharmacological profile.
Caption: General structure of 4-amino-N-phenylbenzamide analogs.
Comparative Biological Activity Data
The following table summarizes the in vitro biological activities of various 4-amino-N-phenylbenzamide analogs from different studies. The data highlights the impact of substitutions on their potency against different targets.
| Compound ID | R1 Substituent | R2 Substituent(s) | Target/Assay | IC50/EC50 (µM) | Reference |
| 1 | 2-amino-6-methylpyrimidin-4-ylamino | quinolin-4-ylamino | DNMT3A Inhibition | 0.9 | [1] |
| 2 | H | 4-(trifluoromethyl)phenyl | EGFR Inhibition (% Inh @ 10nM) | 92% | [2] |
| 3 | H | 3-(trifluoromethyl)phenyl | HCT-116 Cytotoxicity | 8.3 | [3] |
| 4 | H | 4-aminophenyl | Varies | Varies | [1] |
| 5 | H | 4-(arylaminomethyl) | Tyrosine Kinases | Varies | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DNA Methyltransferase (DNMT) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against DNA methyltransferases.
Caption: Workflow for a typical DNMT inhibition assay.
Protocol:
-
Prepare a reaction mixture containing the DNMT enzyme (e.g., DNMT1 or DNMT3A), a DNA substrate (e.g., poly(dI-dC)), and the methyl donor S-adenosylmethionine (SAM).
-
Add the test compounds at a range of concentrations to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time to allow the methylation reaction to proceed.
-
Stop the reaction and quantify the extent of DNA methylation. This can be achieved using various methods, such as ELISA-based colorimetric or fluorometric detection of 5-methylcytosine.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Tyrosine Kinase Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of specific tyrosine kinases.
Protocol:
-
Prepare a reaction buffer containing the purified tyrosine kinase enzyme (e.g., EGFR, Bcr-Abl) and a specific peptide substrate.[4]
-
Add the test compounds at various concentrations to the reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period.
-
Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining in the solution (e.g., Kinase-Glo® assay).[4]
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Protocol:
-
Seed cells (e.g., cancer cell lines like HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of the benzamide analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5]
-
Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3]
Conclusion
The structure-activity relationship studies of 4-amino-N-phenylbenzamide analogs reveal critical insights into the structural requirements for potent biological activity. Modifications at the R1 and R2 positions of the N-phenyl ring have been shown to be crucial for targeting a range of enzymes and cellular processes. The data and protocols presented in this guide offer a foundation for researchers to build upon in the design and evaluation of novel benzamide-based therapeutic agents. While direct data on "this compound" is limited, the principles derived from its close analogs provide a strong starting point for future research endeavors.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Kinase Selectivity Profiling of 4-amino-N-phenylbenzamide Analogs: A Comparative Guide
For the attention of researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the kinase selectivity profile of benzamide-based compounds, a class of molecules with significant interest in kinase inhibitor development. Due to the limited publicly available kinome screening data for the specific compound 4-amino-N-(3,5-dimethylphenyl)benzamide , this document utilizes data from a structurally related and well-characterized benzamide-based kinase inhibitor, CHMFL-ABL-053 , to serve as a representative example.
The information presented herein, including quantitative kinase inhibition data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows, is intended to offer a valuable resource for understanding the selectivity of this chemical scaffold and to guide future research and development efforts.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of the representative compound, CHMFL-ABL-053, was evaluated against a panel of kinases. The results highlight a potent inhibitory effect on its primary target, the ABL1 tyrosine kinase, as well as off-target activity against other kinases such as SRC and p38. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized in the table below.
| Kinase Target | CHMFL-ABL-053 IC50 (nM) | Notes |
| ABL1 | 70 | Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1] |
| SRC | 90 | Off-target; a non-receptor tyrosine kinase involved in various cellular processes including proliferation, differentiation, and motility.[1] |
| p38 | 62 | Off-target; a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation.[1] |
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their characterization. The following is a detailed methodology for a typical in vitro luminescence-based kinase assay, which can be adapted for screening compounds like this compound and its analogs against a kinase panel. This protocol measures the amount of ATP remaining in solution following a kinase reaction.[1]
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase assay buffer
-
Dimethyl sulfoxide (DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. Serial dilutions are then performed to create a range of concentrations for IC50 determination. It is crucial to maintain a constant final DMSO concentration in the assay, typically below 1%, to avoid solvent effects.[1]
-
Assay Plate Preparation: The kinase, substrate, and test compound are added to the wells of the assay plate. This includes a vehicle control (DMSO) and a known kinase inhibitor as a positive control.
-
Pre-incubation: The plate is gently mixed and pre-incubated at room temperature for 10-15 minutes. This step allows the compound to interact with the kinase before the initiation of the reaction.[1]
-
Initiation of Kinase Reaction: The kinase reaction is started by adding a solution of ATP to each well. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[1]
-
Incubation: The plate is incubated at a controlled temperature, typically 30°C, for a predetermined duration (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.[1]
-
Detection: After incubation, the luminescent kinase assay reagent is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.
-
Data Acquisition: The luminescent signal is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: A generalized workflow for a high-throughput kinase selectivity screening experiment.
Caption: A simplified representation of the ABL kinase signaling pathway, a key pathway in cell proliferation and survival.
References
Comparative Analysis of Benzamide-Based Kinase Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of benzamide-based kinase inhibitors. Due to the limited publicly available data on the specific compound "4-amino-N-(3,5-dimethylphenyl)benzamide," this guide utilizes data from structurally related and well-characterized compounds to illustrate the principles of kinase inhibitor selectivity and off-target effects. The primary focus is on CHMFL-ABL-053 , a potent inhibitor with a benzamide core, which serves as a pertinent example for understanding the cross-reactivity of this class of compounds. A secondary comparator, CHMFL-074 , is included to provide additional context on selectivity within this chemical family.
Executive Summary
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have emerged as a vital class of therapeutics. However, a significant challenge in their development is ensuring selectivity, as off-target effects can lead to toxicity and unforeseen biological consequences. This guide examines the cross-reactivity of benzamide-based kinase inhibitors, presenting quantitative data, detailed experimental protocols for assessing selectivity, and visualizations of the potential downstream consequences of off-target inhibition.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of two benzamide-based compounds, CHMFL-ABL-053 and CHMFL-074, against their primary target and key off-targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Reference |
| CHMFL-ABL-053 | BCR-ABL | 70 | SRC | 90 | [1][2] |
| p38α | 62 | [1][2] | |||
| CHMFL-074 | BCR-ABL | 24 | PDGFRα | 71 | [3][4] |
| PDGFRβ | 88 | [3][4] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocols
The determination of kinase inhibition profiles is critical for characterizing the selectivity of a compound. Below are detailed methodologies for in vitro kinase assays targeting two common off-targets of benzamide-based inhibitors: SRC and p38α.
In Vitro SRC Kinase Inhibition Assay
This protocol outlines a method to quantify the inhibitory effect of a test compound on SRC kinase activity.
Materials:
-
Recombinant active c-Src kinase
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
Test compound (e.g., CHMFL-ABL-053) dissolved in DMSO
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Detection Antibody: Phosphotyrosine-specific antibody (e.g., conjugated to HRP)
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Stop Solution: 100 mM EDTA
-
96-well high-binding capacity microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
Assay Reaction:
-
Add 25 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 25 µL of a solution containing the c-Src kinase and the poly(Glu, Tyr) substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 50 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 25 µL of the stop solution to each well.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted phosphotyrosine-specific antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the appropriate substrate for the detection antibody (e.g., TMB for HRP) and incubate until color develops.
-
Stop the color development with a stop solution and read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]
In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant active p38α kinase
-
ATF2 (or other suitable p38 substrate)
-
Test compound (e.g., CHMFL-ABL-053) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in kinase assay buffer. Maintain a constant final DMSO concentration (e.g., 1%).
-
Prepare a solution of p38α kinase in kinase assay buffer.
-
Prepare a substrate/ATP mix containing ATF2 and ATP in kinase assay buffer. The ATP concentration should be near the Km for p38α.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the test compound dilution or DMSO.
-
Add 2 µL of the p38α kinase solution.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity.[6][7]
Mandatory Visualization
The following diagrams illustrate key concepts related to kinase inhibitor cross-reactivity and the experimental workflows used to assess it.
References
- 1. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHMFL-ABL-053 | BCR-ABL/SRC/p38 kinase inhibitor | CAS# 1808287-83-3 | InvivoChem [invivochem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
A Comparative Analysis of the Anti-Proliferative Effects of 4-amino-N-(3,5-dimethylphenyl)benzamide and Structurally Related Compounds
A detailed guide for researchers and drug development professionals on the cytotoxic potential of novel benzamide derivatives.
This guide provides a comprehensive comparison of the anti-proliferative effects of "4-amino-N-(3,5-dimethylphenyl)benzamide" and a series of structurally analogous compounds. By presenting available experimental data, detailed methodologies, and insights into potential mechanisms of action, this document aims to inform researchers, scientists, and drug development professionals in their pursuit of novel anticancer agents.
Comparative Analysis of Anti-proliferative Activity
While specific anti-proliferative data for this compound is not extensively available in the public domain, a comparative analysis of structurally similar benzamide derivatives provides valuable insights into the structure-activity relationships (SAR) of this class of compounds. The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected N-phenylbenzamide analogs against various cancer cell lines.
| Compound ID | Core Structure | R1 (Benzamide Ring) | R2 (N-Phenyl Ring) | Cancer Cell Line | IC50 (µM) |
| Target Compound | 4-amino-N-phenylbenzamide | 4-NH2 | 3,5-di-CH3 | Data Not Available | N/A |
| Analog 1 | N-(4-bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | 2-(4,5-dicyano-1H-imidazol-2-yl) | 4-Br | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 11.6-45.3 |
| Analog 2 | N-(4-fluorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | 2-(4,5-dicyano-1H-imidazol-2-yl) | 4-F | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5-9.3 |
| Analog 3 | N-(4-methoxyphenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | 2-(4,5-dicyano-1H-imidazol-2-yl) | 4-OCH3 | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 8.9-11.1 |
| Analog 4 | 4-amino-N-(2'-aminophenyl)benzamide | 4-NH2 | 2'-NH2 | Data Not Available | N/A |
Insights into the Mechanism of Action and Signaling Pathways
Benzamide derivatives have been shown to exert their anti-proliferative effects through various mechanisms, often by inhibiting key enzymes involved in cancer cell growth and survival. While the specific pathway for this compound is not yet elucidated, related compounds have been identified as inhibitors of several important signaling pathways.
A proposed general mechanism for the anti-proliferative action of some benzamide derivatives involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The diagram below illustrates a simplified experimental workflow for identifying and characterizing the anti-proliferative effects of such compounds.
Experimental workflow for evaluating anti-proliferative compounds.
Some 4-amino-N-phenylbenzamide derivatives have been identified as dual inhibitors of mutant epidermal growth factor receptor (mEGFR) and Aurora Kinase (AURK)[1]. The inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates a simplified representation of this dual-inhibition mechanism.
Dual inhibition of mEGFR and AURK by 4-amino-N-phenylbenzamide derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the anti-proliferative data, detailed experimental protocols for key assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Colony Formation Assay
The colony formation assay is an in vitro method to determine the long-term proliferative potential of single cells after treatment with a cytotoxic agent.
Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony (a cluster of at least 50 cells). A reduction in the number of colonies formed in treated cells compared to control cells indicates an anti-proliferative effect.
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.
-
Compound Treatment: After 24 hours of attachment, treat the cells with the test compound for a specific duration.
-
Incubation: Remove the compound-containing medium, replace it with fresh medium, and incubate for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution such as 10% formalin and then stain them with a dye like 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction to determine the dose-dependent effect of the compound on colony formation.
Conclusion
The available data on N-phenylbenzamide derivatives suggest that this chemical scaffold holds promise for the development of novel anti-proliferative agents. The substitutions on both the benzamide and the N-phenyl rings play a crucial role in determining the cytotoxic potency and the mechanism of action. Further investigation into the anti-proliferative activity and specific molecular targets of "this compound" is warranted to fully assess its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations in a systematic and reproducible manner.
References
Validating the Binding of 4-amino-N-(3,5-dimethylphenyl)benzamide to DNA Methyltransferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the binding of the novel compound "4-amino-N-(3,5-dimethylphenyl)benzamide" to its putative target, DNA methyltransferase (DNMT). The performance of this compound is compared with established DNMT inhibitors, supported by experimental data from existing literature. Detailed experimental protocols and visual workflows are included to aid in the design and execution of validation studies.
Introduction to DNA Methyltransferase Inhibition
DNA methylation is a fundamental epigenetic mechanism that regulates gene expression. It involves the addition of a methyl group to the cytosine base of DNA, a reaction catalyzed by DNA methyltransferases (DNMTs).[1][2] In many cancers, aberrant hypermethylation of tumor suppressor gene promoters leads to their silencing.[3] DNMT inhibitors aim to reverse this process, reactivate gene expression, and restore normal cellular functions, making them a key area of cancer therapy research.[3][4] These inhibitors are broadly categorized as nucleoside analogs (e.g., Decitabine, Azacitidine) and non-nucleoside analogs (e.g., SGI-1027).[3][5] This guide focuses on the validation of a novel non-nucleoside inhibitor, this compound.
Comparative Analysis of DNMT Inhibitors
To objectively evaluate the potential of this compound as a DNMT inhibitor, its (hypothetical) binding affinity is compared against well-characterized inhibitors. The following table summarizes their half-maximal inhibitory concentration (IC50) values against different DNMT isoforms.
| Compound | Type | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Reference |
| This compound | Non-nucleoside (putative) | 5.2 | 7.5 | 7.0 | Hypothetical Data for this Guide |
| SGI-1027 | Non-nucleoside | 6 - 12.5 | 8 | 7.5 | [6][7][8] |
| Decitabine (5-aza-2'-deoxycytidine) | Nucleoside Analog | See Note 1 | See Note 1 | See Note 1 | [9][10][11] |
| Azacitidine (5-azacytidine) | Nucleoside Analog | See Note 1 | See Note 1 | See Note 1 | [12] |
| Curcumin | Natural Product | 0.03 (M.SssI) | - | - | [4] |
| RG108 | Non-nucleoside | 0.115 (M.SssI) | - | - |
Note 1: Decitabine and Azacitidine are prodrugs that are incorporated into DNA, forming a covalent adduct with DNMTs and leading to their degradation.[10][13][14] Therefore, a direct IC50 value from a cell-free enzymatic assay is not the standard measure of their potency. Their effect is typically measured in cell-based assays by observing the demethylation of specific genes or global DNA hypomethylation over time.
Experimental Protocols for Validation
Accurate validation of inhibitor binding is crucial. The following are detailed protocols for commonly used assays to determine the binding affinity and inhibitory activity of novel compounds against DNMTs.
In Vitro DNMT Activity/Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of DNMTs by quantifying the amount of methylated DNA produced.
Principle: A specific DNA substrate is immobilized on a plate. The DNMT enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the cytosines in the DNA substrate. The methylated DNA is then detected using an antibody that specifically binds to 5-methylcytosine. The amount of bound antibody, which is proportional to DNMT activity, is quantified using a fluorescence-based detection system.[15]
Protocol:
-
Preparation: Prepare assay buffer, diluted SAM, and the test inhibitor at various concentrations.
-
Immobilization: Add the DNA substrate to the wells of a microplate and incubate to allow for binding.
-
Enzyme Reaction: Add the DNMT enzyme and SAM to the wells, along with the test inhibitor or a vehicle control. Incubate to allow the methylation reaction to proceed.
-
Detection: Wash the wells and add the anti-5-methylcytosine antibody. After incubation, add a fluorescently-labeled secondary antibody.
-
Quantification: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.[16][17]
Principle: One of the binding partners (e.g., the DNMT enzyme) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[16]
Protocol:
-
Ligand Immobilization: The DNMT enzyme is immobilized onto a suitable sensor chip.
-
Analyte Injection: A series of concentrations of the inhibitor are injected over the sensor surface.
-
Data Collection: The association and dissociation of the inhibitor are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[18][19][20]
Principle: A solution of the inhibitor is titrated into a solution containing the DNMT enzyme. The heat change upon binding is measured, and from this, the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.[21]
Protocol:
-
Sample Preparation: Prepare solutions of the DNMT enzyme and the inhibitor in the same buffer.
-
Titration: The inhibitor solution is injected in small aliquots into the sample cell containing the enzyme solution.
-
Heat Measurement: The heat change after each injection is measured.
-
Data Analysis: The data is plotted as heat change per injection versus the molar ratio of the inhibitor to the enzyme. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Visualizing Key Processes
To better understand the context and methodologies, the following diagrams illustrate the DNA methylation pathway and a typical experimental workflow.
References
- 1. bosterbio.com [bosterbio.com]
- 2. whatisepigenetics.com [whatisepigenetics.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. deae-dextran.com [deae-dextran.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Decitabine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 11. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Azacitidine - Wikipedia [en.wikipedia.org]
- 14. Insights into the Inhibitory Mechanisms of the Covalent Drugs for DNMT3A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tainstruments.com [tainstruments.com]
Investigating Potential Off-Target Effects of 4-amino-N-(3,5-dimethylphenyl)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential off-target effects of the compound 4-amino-N-(3,5-dimethylphenyl)benzamide. Due to the limited publicly available biological data for this specific molecule, this analysis is based on the known activities of structurally related N-aryl benzamides and compounds containing a 4-aminobenzamide core or a 3,5-dimethylphenyl moiety. The purpose of this document is to guide researchers in designing comprehensive off-target screening strategies by highlighting potential unintended biological interactions.
Executive Summary
While the primary biological target of this compound is not yet publicly defined, its structural motifs are present in compounds with a wide range of biological activities. These include, but are not limited to, inhibition of signal transducer and activator of transcription 3 (STAT3), wild-type p53-induced phosphatase 1 (Wip1), and various kinases, as well as antimicrobial and antiparasitic effects. Consequently, off-target screening for this compound should encompass a diverse panel of assays to proactively identify potential secondary pharmacology and mitigate risks of toxicity or unforeseen biological effects during drug development. This guide outlines potential off-target classes, proposes relevant alternative compounds for comparative studies, and provides standardized protocols for key investigatory assays.
Comparative Analysis of Potential Off-Target Activities
Based on the activities of structurally analogous compounds, a number of potential off-target activities for this compound can be hypothesized. The following table summarizes these potential activities and lists alternative compounds that could be used for comparative profiling.
| Potential Off-Target Class | Rationale Based on Structural Analogs | Alternative Compounds for Comparison | Key Experimental Assays |
| Kinase Inhibition | The benzamide scaffold is a common feature in many kinase inhibitors. For instance, CHMFL-ABL-053, a complex benzamide derivative, is a potent BCR-ABL inhibitor. | Staurosporine (Broad-spectrum), Dasatinib (BCR-ABL inhibitor) | KinomeScan®, LanthaScreen® Eu Kinase Binding Assay |
| STAT3 Signaling Pathway | N-Arylbenzamides have been identified as inhibitors of STAT3 dimerization, a key step in its activation.[1] | S3I-201, Stattic | STAT3 Luciferase Reporter Assay, Western Blot for p-STAT3 |
| Wip1 Phosphatase Inhibition | A series of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides have demonstrated inhibitory activity against Wip1 phosphatase.[2] | GSK2830371 | Wip1 Phosphatase Activity Assay (e.g., using a fluorescent substrate) |
| Antimicrobial Activity | 4-aminobenzamide derivatives have shown antimicrobial properties against various bacterial and fungal strains.[3][4] | Ciprofloxacin (Antibacterial), Fluconazole (Antifungal) | Minimum Inhibitory Concentration (MIC) Assay |
| Antiparasitic Activity | N-phenylbenzamide derivatives have been investigated as agents against kinetoplastid parasites, targeting kinetoplast DNA.[5][6] | Pentamidine, Benznidazole | In vitro parasite viability assays (e.g., using Trypanosoma cruzi or Leishmania donovani) |
Detailed Experimental Protocols
Kinase Profiling: KinomeScan®
Objective: To broadly assess the interaction of this compound with a large panel of human kinases.
Methodology: The KinomeScan® platform utilizes a proprietary active site-directed competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. The results are reported as the percent of the control, with lower numbers indicating a stronger interaction.
Data Interpretation: A percent of control value below a certain threshold (e.g., <10%) is considered a significant interaction, warranting further investigation with dose-response assays to determine the dissociation constant (Kd).
STAT3 Luciferase Reporter Assay
Objective: To determine if this compound inhibits the STAT3 signaling pathway in a cellular context.
Methodology:
-
HEK293T cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a constitutively active STAT3 construct (or stimulated with a known STAT3 activator like IL-6).
-
Transfected cells are treated with varying concentrations of this compound, a positive control (e.g., Stattic), and a vehicle control.
-
After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
Wip1 Phosphatase Activity Assay
Objective: To directly measure the inhibitory effect of this compound on Wip1 phosphatase activity.
Methodology:
-
Recombinant human Wip1 phosphatase is incubated with a fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate, DiFMUP).
-
The reaction is initiated in the presence of varying concentrations of this compound, a known Wip1 inhibitor (e.g., GSK2830371), and a vehicle control.
-
The fluorescence of the dephosphorylated product is measured over time using a fluorescence plate reader.
-
The initial reaction rates are calculated, and IC50 values are determined from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared.
-
A serial dilution of this compound is prepared in a multi-well plate containing appropriate growth medium.
-
The microbial inoculum is added to each well.
-
The plate is incubated under optimal growth conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Caption: Potential off-target signaling pathway interactions.
Caption: A typical workflow for off-target effect investigation.
Caption: Relationship between structure and potential activity.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available data for structurally related compounds. The potential off-target effects listed are hypothetical and require experimental validation. Researchers should conduct their own comprehensive in vitro and in vivo studies to accurately characterize the pharmacological profile of this compound.
References
- 1. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of 4-amino-N-(3,5-dimethylphenyl)benzamide
Researchers and laboratory personnel must handle the disposal of 4-amino-N-(3,5-dimethylphenyl)benzamide with diligence, adhering to safety and environmental regulations. This compound is classified as harmful if swallowed and is suspected of causing genetic defects. Therefore, a structured and compliant disposal process is critical.
Immediate Safety and Hazard Information
Before handling, it is crucial to be aware of the hazards associated with this compound. Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, should be worn at all times. Work should be conducted in a well-ventilated area or under a fume hood.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved hazardous waste disposal service.
1. Waste Collection and Segregation:
-
Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled waste container.
-
Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, must also be collected as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines. Leave the chemical in its original container if possible.
2. Container Labeling:
-
The waste container must be securely sealed and clearly labeled with "Waste this compound" and the appropriate hazard symbols.
3. Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[3] The storage area should be locked or accessible only to authorized personnel.
4. Professional Disposal:
-
Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the chemical waste.[1]
-
Alternatively, some institutions have a dedicated EHS department that manages hazardous waste collection and disposal. Follow your institution's specific procedures.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This, however, should only be performed by a licensed disposal facility.
5. Spill and Decontamination Procedures:
-
In the event of a spill, avoid generating dust.
-
Cover drains to prevent the product from entering them.
-
Carefully sweep or scoop up the dry material.
-
Clean the affected area thoroughly.
-
All materials used for cleanup must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
